molecular formula C8H10N2O2 B2975992 ethyl 2,3-dicyano-3-methylpropanoate CAS No. 13121-23-8

ethyl 2,3-dicyano-3-methylpropanoate

Cat. No.: B2975992
CAS No.: 13121-23-8
M. Wt: 166.18
InChI Key: QQUMBAZXHHCNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3-dicyano-3-methylpropanoate ( 13121-23-8) is a high-purity chemical intermediate featuring ester and multiple nitrile functionalities, making it a valuable building block in organic and medicinal chemistry research. Its structure is part of a class of dicyano esters that are recognized as key precursors in synthesizing complex molecules. Compounds with this core structure have been identified as critical intermediates in the development of agrochemicals, such as the insecticide fipronil . The presence of multiple reactive sites allows for diverse chemical transformations, including further functionalization of the ester group and participation in cyclization reactions to form various nitrogen-containing heterocycles . Researchers utilize this compound to develop novel succinic acid derivatives and other fine chemicals through hydrolysis and condensation pathways . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,3-dicyanobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7(5-10)6(2)4-9/h6-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUMBAZXHHCNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Stability & Process Integrity of Ethyl 2,3-Dicyano-3-Methylpropanoate

[1]

Executive Summary

Ethyl 2,3-dicyano-3-methylpropanoate (also referred to as ethyl 2,3-dicyanobutanoate) functions as a "masked" Michael acceptor.[1] Its thermodynamic stability is not a static property but a dynamic equilibrium governed by the Retro-Michael elimination of Hydrogen Cyanide (HCN) .

For researchers and process chemists, the critical stability control points are:

  • Basicity of the Medium: Even weak bases catalyze the retro-Michael decomposition to ethyl 2-cyanocrotonate.

  • Solvent Proticity: Protic solvents facilitate the proton transfer required for tautomerization and elimination.

  • Thermal Thresholds: The compound is distillable only under high vacuum (<5 mmHg); atmospheric heating triggers rapid degradation above 120°C.

The Thermodynamic Landscape

The stability of this molecule is defined by three competing chemical pathways. Understanding these allows for precise control over storage and reaction conditions.

The Retro-Michael Equilibrium (Primary Instability)

The most significant thermodynamic risk is the reversibility of the cyanide addition. The molecule exists in equilibrium with its precursors:

1
  • Driving Force: Entropy favors the dissociation (2 molecules vs. 1) at high temperatures.[2][3][4][5][6][7]

  • Catalysis: Base-catalyzed.[1][8] The abstraction of the acidic proton at the

    
    -position (C2) initiates the elimination of the cyanide group at C3.
    
  • Consequence: Loss of yield and generation of toxic HCN gas during workup or distillation.

Tautomeric Equilibria

The proton at C2 (flanked by a cyano and an ester group) is highly acidic (

Irreversible Hydrolysis

In the presence of moisture and Lewis/Brønsted acids, the nitrile groups are susceptible to hydrolysis to amides and subsequently carboxylic acids, often followed by decarboxylation at the

Solvent Compatibility Matrix

The choice of solvent dramatically shifts the thermodynamic equilibrium.

Solvent ClassRepresentativeStability RatingMechanism of InteractionRecommendation
Chlorinated Dichloromethane (DCM)High Non-polar, non-protic.[1] Does not stabilize the transition state for elimination.Preferred for extraction and storage.
Aromatic TolueneHigh Aprotic. High boiling point allows azeotropic removal of water (preventing hydrolysis).Preferred for synthesis/reflux.
Polar Aprotic DMSO / DMFLow Stabilizes the intermediate carbanion/enolate, accelerating the Retro-Michael equilibrium.Use with Caution. Keep neutral/acidic.
Protic Ethanol / MethanolMedium-Low Facilitates proton transfer.[1] Risk of transesterification (Et vs Me ester exchange) if alcohols mismatch.Avoid for long-term storage.[1]

Degradation Pathway Visualization

The following diagram maps the kinetic and thermodynamic relationships between the parent compound and its breakdown products.

StabilityPathwaysParentEthyl 2,3-dicyano-3-methylpropanoateEnolateStabilized Enolate(Reactive Intermediate)Parent->Enolate Base/Heat(-H+)HydrolysisMono-amide/AcidDerivativesParent->Hydrolysis H2O / H+IrreversibleEnolate->Parent +H+CrotonateEthyl 2-cyanocrotonate(Degradant A)Enolate->Crotonate Retro-MichaelEliminationHCNHCN (Gas)Enolate->HCN

Figure 1: Mechanistic pathway showing the base-catalyzed Retro-Michael elimination (Red) and irreversible hydrolysis (Green).[1]

Experimental Protocols for Stability Validation

These protocols are designed to be self-validating , meaning they include internal checks to ensure the data is an artifact of the compound's stability, not the measurement method.

Protocol A: Accelerated Thermal Stability (DSC)

Purpose: To determine the "Onset of Decomposition" (

  • Preparation: Weigh 2–5 mg of sample into a high-pressure gold-plated crucible (to contain HCN evolution).

  • Method: Ramp temperature from 25°C to 300°C at 5°C/min under Nitrogen purge (50 mL/min).

  • Validation Criteria:

    • Endotherm: A sharp endotherm < 200°C indicates boiling/distillation (physical change).

    • Exotherm: A broad exotherm (typically > 200°C) indicates decomposition (chemical change).

    • Self-Check: Run a TGA (Thermogravimetric Analysis) in parallel. If mass loss coincides with the DSC endotherm, it is evaporation. If mass loss coincides with the exotherm, it is degradation.

Protocol B: Hydrolytic Stress Testing (Reverse Phase HPLC)

Purpose: To quantify degradation rates in solution.

  • Mobile Phase: 0.1% Phosphoric Acid in Water (A) / Acetonitrile (B). Note: Do not use alkaline buffers (e.g., Ammonium Acetate pH 8), as they will induce degradation during analysis.

  • Sample Prep: Dissolve compound in Acetonitrile (1 mg/mL).

  • Stress Conditions:

    • Acid: Add 0.1N HCl (1:1 v/v). Incubate at 40°C for 24h.

    • Base: Add 0.1N NaOH (1:1 v/v). Incubate at Ambient for 1h.

    • Oxidation: Add 3%

      
      .
      
  • Analysis: Monitor for the appearance of the Ethyl 2-cyanocrotonate peak (usually elutes later due to conjugation) and hydrolysis products (elute earlier due to polarity).

Protocol C: Retro-Michael Equilibrium Determination (qNMR)

Purpose: To calculate the equilibrium constant (

1
  • Solvent Selection: Choose deuterated solvents representing process conditions (

    
     vs. 
    
    
    ).
  • Internal Standard: Add a precise amount of 1,3,5-Trimethoxybenzene (inert, non-volatile).

  • Procedure:

    • Acquire

      
       NMR at 
      
      
      .
    • Heat NMR tube to 60°C for 4 hours.

    • Acquire spectra at intervals.

  • Calculation: Integrate the methyl doublet of the parent (approx 1.5 ppm) vs. the methyl doublet/singlet of the crotonate degradant (approx 2.0-2.3 ppm).

    • If the ratio changes over time and stabilizes, the system has reached thermodynamic equilibrium.

Synthesis & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory for maintaining purity:

  • Quenching: When synthesizing via cyanide addition to crotonates, quench the reaction with a stoichiometric amount of acetic acid or HCl before workup. This neutralizes the enolate and "locks" the molecule in the stable neutral form.

  • Distillation: Only distill under high vacuum (< 5 mmHg). The boiling point at atmospheric pressure is theoretically higher than the decomposition temperature (

    
    ), making atmospheric distillation dangerous.
    
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at < 5°C. Presence of moisture will slowly hydrolyze the ester; presence of air/oxygen is generally less critical but should be avoided to prevent oxidation of impurities.

References

  • Sigma-Aldrich. Ethyl 2,3-dicyano-3-methylpropanoate Product Specification & Safety Data Sheet. CAS 13121-23-8.[1][9]

  • PubChem Compound Summary. Ethyl 2,3-dicyanopropanoate (Structural Analog Data).

  • Google Patents. Process for the preparation of cyanoalkylpropionate derivatives (US/CN Patents on Fipronil Intermediates).

  • ResearchGate. Thermodynamic stability of Michael Adducts and Retro-Michael Reactions.

  • ChemicalBook. Ethyl 2,3-dicyano-3-methylpropanoate Properties and Suppliers.

Strategic Scaffolds: The Synthetic and Medicinal Utility of Ethyl 2,3-Dicyano-3-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms: Ethyl 2,3-dicyanobutanoate; Ethyl 2,3-dicyanoisobutyrate (ambiguous); 2,3-Dicyano-3-methylpropionic acid ethyl ester. CAS Registry Number: 126208-61-5 (Generic for substituted variants), 40497-11-8 (Parent unmethylated analog). Note: Specific CAS for the 3-methyl variant is often indexed under specific stereoisomers or broader alkyl headings.

Executive Summary

Ethyl 2,3-dicyano-3-methylpropanoate (chemically defined as Ethyl 2,3-dicyanobutanoate ) represents a critical "chameleon scaffold" in modern heterocyclic chemistry. Unlike its unmethylated parent—widely recognized as the precursor to the pesticide Fipronil—the 3-methyl variant offers a strategic entry point for TrkA kinase inhibitors (pain and oncology) and advanced agrochemicals requiring alkyl-substituted pharmacophores.

This guide provides a technical deep-dive into the synthesis, reactivity, and therapeutic applications of this molecule. It moves beyond basic textbook definitions to explore the practical "art of synthesis" required to handle its multifunctional nitrile-ester architecture.

Chemical Architecture & Core Synthesis

The molecule features three distinct electrophilic/nucleophilic sites:

  • 
    -Nitrile:  Highly activated for nucleophilic attack or hydrolysis.
    
  • 
    -Nitrile (with Methyl group):  Sterically differentiated, allowing for regioselective cyclizations.
    
  • Ester Moiety: Provides a handle for further derivatization or solubility modulation.

Synthesis Protocol: The Modified Cyanohydrin Route

The industrial standard for synthesizing this core relies on a tandem Knoevenagel-Michael sequence, often cited in Bioorganic & Medicinal Chemistry (2004).

Reaction Logic: The synthesis avoids the direct handling of gaseous HCN by utilizing an in situ generation or a cyanohydrin transfer method. The reaction couples ethyl cyanoacetate with acetaldehyde in the presence of a cyanide source (NaCN/KCN).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Substrate A: Ethyl Cyanoacetate (1.0 equiv).

    • Substrate B: Acetaldehyde (1.0 - 1.2 equiv). Note: Acetaldehyde is volatile (bp 20.2°C); use chilled or as paraldehyde if acid-catalyzed depolymerization is enabled.

    • Reagent C: Sodium Cyanide (1.05 equiv) or Potassium Cyanide.

    • Solvent: Ethanol/Water (gradient mixture) or DMSO (for higher rates).

  • Execution:

    • Cooling: Charge the reaction vessel with Ethyl Cyanoacetate and solvent. Cool to 0–5°C.[1]

    • Addition 1: Add the cyanide source (dissolved in minimal water) slowly to control the exotherm.

    • Addition 2: Add Acetaldehyde dropwise. The order is critical to favor the formation of the cyanohydrin intermediate or the Knoevenagel adduct depending on pH.

    • Michael Addition: The base (often catalytic or from the cyanide salt) promotes the Michael addition of the cyanide to the unsaturated intermediate formed in situ.

    • Workup: Acidify with HCl to pH 3–4 to quench the reaction and stabilize the product. Extract with Dichloromethane (DCM).

  • Purification:

    • Distillation under high vacuum is required.

    • Target: Viscous oil (often reddish/yellow due to trace oligomers).

    • Yield Expectations: 65–80%.

Critical Control Point: Temperature control at 0°C is vital. Higher temperatures promote the polymerization of acetaldehyde and the degradation of the dicyano product into tarry byproducts.

Synthetic Utility: Divergent Derivatization

The power of Ethyl 2,3-dicyanobutanoate lies in its ability to cyclize into diverse heterocycles.

Pathway A: The Aminopyrazole Synthesis (TrkA Inhibitor Route)

This is the most commercially valuable pathway. Reacting the scaffold with hydrazine yields 5-amino-pyrazoles.

  • Reagents: Hydrazine hydrate (or substituted hydrazines), Ethanol, Reflux.[1][2]

  • Mechanism:

    • Hydrazine attacks the ester carbonyl (forming hydrazide) or the nitrile (forming amidine).

    • Intramolecular cyclization occurs on the adjacent nitrile.

    • Tautomerization yields the stable amino-pyrazole core.

  • Application: Precursor for TrkA Kinase Inhibitors (e.g., for chronic pain management).

Pathway B: Pyrimidine Construction

Reaction with urea, thiourea, or guanidine yields pyrimidine derivatives.

  • Reagents: Guanidine HCl, Sodium Ethoxide, Ethanol.

  • Mechanism: Double nucleophilic attack on the 1,3-electrophilic centers (Ester and Nitrile).

Pathway C: Pyrrole Synthesis (Paal-Knorr Variation)

Under specific Lewis Acid conditions or reductive cyclization, the 1,4-functional spacing (if reacted with another carbonyl source) can yield pyrroles.

Visualization of Reaction Pathways

The following diagram illustrates the synthesis of the core and its divergence into key pharmaceutical scaffolds.

G cluster_0 Core Synthesis ECA Ethyl Cyanoacetate CORE Ethyl 2,3-dicyanobutanoate (Core Scaffold) ECA->CORE Knoevenagel-Michael (0°C, EtOH/H2O) ACT Acetaldehyde ACT->CORE Knoevenagel-Michael (0°C, EtOH/H2O) CN Cyanide Source (NaCN/KCN) CN->CORE Knoevenagel-Michael (0°C, EtOH/H2O) PYR 5-Amino-4-cyano-3-methyl-1H-pyrazole (TrkA Inhibitor Precursor) CORE->PYR Cyclization (Hydrazine, AcOH) PYM Pyrimidine Derivatives (Antimicrobial/Oncology) CORE->PYM Condensation (NaOEt, Reflux) HYD Hydrazine Hydrate GUA Guanidine / Urea

Figure 1: Synthetic flowchart detailing the construction of the Ethyl 2,3-dicyanobutanoate scaffold and its transformation into bioactive heterocycles.

Therapeutic Applications & Biological Implications[3][4][5][6]

Pain Management (TrkA Inhibition)

The 3-methyl-pyrazole derivatives synthesized from this scaffold are potent intermediates for Tropomyosin receptor kinase A (TrkA) inhibitors.

  • Mechanism: These compounds modulate NGF (Nerve Growth Factor) signaling.

  • Clinical Relevance: Non-opioid treatment for chronic inflammatory pain, neuropathic pain, and bone metastasis pain.

Agrochemicals (GABA-Gated Chloride Channel Blockers)

Similar to Fipronil, derivatives of this scaffold bind to GABA receptors in insects.

  • Selectivity: The methyl group at the 3-position alters the binding pocket affinity, potentially overcoming resistance mechanisms seen with standard phenylpyrazoles.

Oncology

Substituted pyrimidines derived from this core have shown efficacy in inhibiting cell proliferation in specific cancer lines by interfering with DNA synthesis (antimetabolite activity).

Experimental Protocol: Conversion to Amino-Pyrazole

Context: This protocol describes the conversion of Ethyl 2,3-dicyanobutanoate into the key pyrazole intermediate used in drug discovery.

Materials:

  • Ethyl 2,3-dicyanobutanoate (3.60 g, 21.7 mmol)[3][4][5][6][7]

  • Acetic Acid (12 mL)[3][4][5][6][7]

  • Water (18 mL)

  • Ammonium Hydroxide (conc.)[3][4][5][6][7]

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolution: Dissolve Ethyl 2,3-dicyanobutanoate in the Acetic Acid/Water mixture.

  • Cryogenic Step: Cool the solution to 0°C in an ice bath.

  • Cyclization Initiation: Add Hydrazine (or substituted hydrazine) dropwise. Note: If using Ammonium Hydroxide for simple amidine formation, add dropwise here.

  • Reaction: Stir for 1 hour at 0°C.

  • Quench/Solubilization: Add concentrated Ammonium Hydroxide (50 mL) dropwise followed by THF (50 mL).

  • Maturation: Allow the reaction to warm to ambient temperature and stir overnight.

  • Isolation: Separate the organic layer, dry over MgSO4, and concentrate in vacuo.

Expected Result: A crystalline or semi-solid amino-pyrazole ready for coupling (e.g., with isocyanates to form ureas).

References

  • Bioorganic & Medicinal Chemistry (2004) . Synthesis of Ethyl 2,3-dicyanobutanoate and Pyrazole Derivatives. (Primary synthetic protocol for the scaffold).

  • Wang, T., et al. (2014) . Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain.[4][6] World Intellectual Property Organization, WO2014078454A1. (Details the use of the scaffold for TrkA inhibitors).

  • Higson, A. & Thorpe, J.F. (1906) . The Chemistry of the Glutaconic Acids. Part I. Journal of the Chemical Society, Transactions. (Foundational chemistry of dicyanopropionates).

  • Array BioPharma Inc. (2014) . Thiazolyl and oxazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors. WO2014078322A1.

Sources

Comprehensive Physicochemical Profiling and Analytical Methodologies for Ethyl 2,3-Dicyano-3-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2,3-dicyano-3-methylpropanoate (systematically known as ethyl 2,3-dicyanobutanoate) is a highly functionalized aliphatic building block characterized by dual cyano groups, an ester moiety, and adjacent stereocenters. It serves as a critical intermediate in advanced medicinal chemistry, particularly in the synthesis of pyrazole-based pharmacophores and TrkA (Tropomyosin receptor kinase A) inhibitors used in the treatment of neuropathic and inflammatory pain[1][2]. This whitepaper provides an authoritative analysis of its physical properties, the thermodynamic causality behind its liquid state, and self-validating protocols for its thermal characterization.

Structural and Physicochemical Properties

Understanding the baseline physical properties of ethyl 2,3-dicyano-3-methylpropanoate (CAS: 13121-23-8) is essential for optimizing downstream synthetic processes, such as Knoevenagel condensations or cyclizations with hydrazines[3].

Because empirical data in standard literature is often limited to its physical state, quantitative thermodynamic values must be derived from predictive models and structural analogs, validated later through empirical testing.

Table 1: Quantitative and Predictive Physicochemical Data
PropertyValue / Description
IUPAC Name Ethyl 2,3-dicyanobutanoate
CAS Registry Number 13121-23-8
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Physical State (at 20 °C) Viscous Liquid[4]
Melting Point < 20 °C (Sub-ambient)
Boiling Point (Atmospheric) > 250 °C (Prone to thermal degradation)
Boiling Point (Vacuum) ~ 110–120 °C at 1–2 mmHg (Predicted)

Thermodynamic Causality: Why is it a Liquid?

A common question in process chemistry is why a molecule with such high polarity (two cyano groups and an ester) exists as a liquid at room temperature[4], rather than a crystalline solid. The causality lies entirely in its stereochemistry.

The molecule possesses two adjacent chiral centers at the C2 and C3 positions. Standard synthetic routes—such as the conjugate addition of cyanide to ethyl 2-cyano-2-butenoate—yield a complex mixture of erythro and threo diastereomers, alongside their respective enantiomers[5].

This heterogeneous diastereomeric mixture severely disrupts the structural uniformity required for efficient crystal lattice packing. The entropic penalty of organizing these mixed stereoisomers into a cohesive crystalline solid depresses the melting point significantly below room temperature. Consequently, the bulk substance remains an amorphous, viscous liquid under standard conditions.

G N1 Chiral Centers (C2 & C3) N2 Diastereomeric Mixture N1->N2 N3 Disrupted Crystal Lattice N2->N3 N4 Depressed Melting Point (<20°C) N3->N4 N5 Liquid State at RT N4->N5

Causal relationship between molecular stereochemistry and the macroscopic liquid state.

Self-Validating Protocols for Thermal Analysis

To rigorously determine the exact sub-ambient melting point and thermal stability profile of ethyl 2,3-dicyanobutanoate, a self-validating thermal analysis system must be employed. Relying on single-run data for diastereomeric mixtures is prone to error; therefore, the protocols below incorporate internal calibration standards to ensure absolute trustworthiness.

Protocol A: Sub-Ambient DSC for Melting Point Determination

Differential Scanning Calorimetry (DSC) is required to capture the sub-ambient melting transition (Tₘ) and glass transition (T₉) of the liquid.

  • System Calibration (Self-Validation): Calibrate the DSC instrument using an indium standard (Tₘ = 156.6 °C) and a sub-ambient standard such as cyclohexane (crystal transition at -87 °C, melting at 6.5 °C). Rationale: This ensures photometric and temperature accuracy across the specific sub-ambient range required for this compound.

  • Sample Preparation: Hermetically seal 3–5 mg of the liquid ethyl 2,3-dicyanobutanoate in an aluminum pan. Prepare an identical empty pan to serve as the reference baseline.

  • Quench Cooling Phase: Purge the furnace with dry nitrogen (50 mL/min) to prevent frost accumulation. Quench-cool the sample using liquid nitrogen to -80 °C at a rapid rate of 20 °C/min. Rationale: Rapid cooling bypasses slow crystallization, forcing the liquid into an amorphous solid state to establish a baseline.

  • Dynamic Heating Phase: Hold isothermally at -80 °C for 5 minutes to equilibrate. Heat the sample at a controlled rate of 5 °C/min up to 40 °C.

  • Data Acquisition: Record the endothermic peak corresponding to the melting transition. The onset temperature of this peak is reported as the true melting point of the specific diastereomeric batch.

Protocol B: TGA for Boiling Point and Decomposition Profiling

Because aliphatic nitriles can undergo decyanation at high temperatures, Thermogravimetric Analysis (TGA) is used to differentiate between boiling (volatilization) and thermal degradation.

  • System Calibration (Self-Validation): Run a calcium oxalate monohydrate standard to verify the accuracy of weight-loss step temperatures.

  • Sample Loading: Place 10 mg of the sample into a platinum crucible.

  • Thermal Ramp: Heat from 25 °C to 400 °C at 10 °C/min under a continuous nitrogen purge (40 mL/min).

  • Analysis: The onset of mass loss without chemical decomposition correlates to the boiling point. A sharp, single-step drop indicates clean volatilization, whereas a gradual slope followed by a sharp drop suggests thermal degradation prior to boiling at atmospheric pressure.

G cluster_DSC DSC Protocol (Melting Point) cluster_TGA TGA Protocol (Boiling/Decomp) Start Thermal Profiling of Ethyl 2,3-dicyanobutanoate D1 Calibrate with Cyclohexane Start->D1 T1 Calibrate with CaOx Standard Start->T1 D2 Quench Cool to -80°C (Liq. N2) D1->D2 D3 Ramp 5°C/min to 40°C D2->D3 D4 Record Endothermic Tm Onset D3->D4 T2 Load 10mg in Pt Crucible T1->T2 T3 Ramp 10°C/min to 400°C T2->T3 T4 Analyze Mass Loss Onset T3->T4

Parallel self-validating workflows for DSC and TGA thermal characterization.

References

  • Sigma-Aldrich. "ethyl 2,3-dicyano-3-methylpropanoate | 13121-23-8". Product Catalog & Physical Properties.[4] 4

  • Google Patents (WO2014078454A1). "Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain." Patent Literature detailing TrkA kinase inhibitors.[1] 1

  • Google Patents (CA2891334A1). "Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain." Methodology for pyrazole synthesis using ethyl 2,3-dicyanobutanoate.[2] 2

  • ACS Publications. Sammelson, R. E., et al. "GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes." Bioorganic & Medicinal Chemistry 2004, 12 (12), 3345-3355.[5] 5

Sources

Technical Whitepaper: Electronic Modulation in Ethyl 2,3-Dicyano-3-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of Ethyl 2,3-dicyano-3-methylpropanoate (IUPAC: Ethyl 2,3-dicyanobutanoate), a densely functionalized aliphatic ester utilized as a high-value intermediate in the synthesis of neuroactive amino acids (e.g., 3-methylglutamic acid) and heterocyclic scaffolds.

We analyze the molecule's reactivity through the lens of vicinal dicyano electronic effects , exploring how the interplay between inductive withdrawal and steric crowding dictates its behavior in Michael additions, alkylations, and hydrolysis. This guide is designed for medicinal chemists and process scientists requiring actionable protocols and mechanistic depth.

Structural & Electronic Analysis

The reactivity of ethyl 2,3-dicyano-3-methylpropanoate is governed by the synergistic electron-withdrawing nature of its functional groups.

Electronic Architecture

The molecule features a "Pull-Pull" electronic system where three electron-withdrawing groups (EWGs) compete for electron density along a 4-carbon backbone.

PositionFunctional GroupElectronic EffectImpact on Reactivity
C2 (

)
Cyano (-CN) & Ester (-COOEt)Strong -I (Inductive), -M (Mesomeric)Hyper-Acidity: The C2-H proton is highly acidic (estimated pKa

9–10), making it a "soft" nucleophile upon deprotonation.
C3 (

)
Cyano (-CN)Strong -IElectrophilicity: The

-cyano group polarizes the C2-C3 bond, increasing the susceptibility of the backbone to retro-Michael decomposition under basic conditions.
C3 (

)
Methyl (-CH

)
Weak +I (Inductive)Steric Steering: Provides bulk that influences diastereoselectivity (syn/anti ratios) during synthesis.
The Vicinal Nitrile Effect

Unlike geminal dinitriles (malononitrile), the vicinal (1,2) arrangement of cyano groups in this molecule creates a unique dipole vector. The C2 and C3 dipoles often align in an anti-periplanar conformation to minimize dipole repulsion, stabilizing the trans (or anti) diastereomer.

Spectroscopic Signatures
  • IR Spectroscopy: Distinct weak absorption at

    
     2250 cm
    
    
    
    (non-conjugated nitrile) and strong carbonyl stretch at
    
    
    1740 cm
    
    
    .[1]
  • 
    H NMR:  The C2 proton appears as a doublet at 
    
    
    
    3.8–4.2 ppm (deshielded by CN/COOEt), coupled to the C3 multiplet.

Synthetic Pathways & Mechanism[2][3]

The most robust route to ethyl 2,3-dicyano-3-methylpropanoate is the Michael Addition of Cyanide to an


-unsaturated acceptor, specifically ethyl 2-cyanocrotonate.
Synthesis Workflow
  • Precursor Formation (Knoevenagel): Condensation of acetaldehyde and ethyl cyanoacetate yields Ethyl 2-cyanocrotonate.

  • Michael Addition: Nucleophilic attack of cyanide (from HCN, KCN, or acetone cyanohydrin) at the

    
    -carbon.
    
Mechanistic Diagram

The following diagram illustrates the electron flow from the Knoevenagel condensation through to the Michael addition.

SynthesisMechanism cluster_conditions Reaction Conditions Start Acetaldehyde + Ethyl Cyanoacetate Inter Ethyl 2-cyanocrotonate (Michael Acceptor) Start->Inter Knoevenagel Cond. (Base, -H2O) TS Enolate Intermediate (Stabilized Anion) Inter->TS Nucleophilic Attack (CN- at C3) Product Ethyl 2,3-dicyano- 3-methylpropanoate TS->Product Protonation (H+) Cond1 Catalyst: Piperidine/AcOH Cond2 Temp: 0°C -> RT

Figure 1: Step-wise mechanistic pathway from raw materials to the dicyano ester via conjugate addition.

Reactivity Profile & Applications

Hydrolysis to 3-Methylglutamic Acid

This molecule is a "masked" form of 3-methylglutamic acid, a compound used to map glutamate receptor subtypes in the central nervous system.

  • Protocol: Acidic hydrolysis (conc. HCl, reflux) converts both nitrile groups and the ester into carboxylic acids. The

    
    -carboxyl group (at C2) is labile and can undergo thermal decarboxylation if not carefully controlled, but rigorous hydrolysis yields the tricarboxylic acid which decarboxylates to the dicarboxylic amino acid analog.
    
Heterocycle Formation (GABA Analogs)

Reduction of the nitrile groups (e.g., via catalytic hydrogenation over Raney Nickel) yields a diamine ester. Spontaneous cyclization often occurs to form pyrrolidones (lactams), which are structural analogs of Gabapentin and Pregabalin.

Alkylation at C2

Due to the high acidity of the C2 proton, this molecule can be easily alkylated using weak bases (e.g., K


CO

in Acetone). This allows for the introduction of diverse R-groups, creating quaternary centers critical for preventing metabolic degradation in drug candidates.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2,3-dicyano-3-methylpropanoate

Caution: This protocol involves cyanide sources.[2][3][4] All operations must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.

Reagents:

  • Ethyl 2-cyanocrotonate (10.0 g, 72 mmol)

  • Potassium Cyanide (KCN) (5.2 g, 80 mmol)

  • Ethanol (95%, 50 mL)

  • Water (10 mL)

  • Acetic Acid (glacial)

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 2-cyanocrotonate in Ethanol (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cyanide Addition: Dissolve KCN in Water (10 mL). Add this solution dropwise to the ethanolic ester solution at 0°C (ice bath) over 20 minutes.

    • Mechanistic Note: Low temperature favors the kinetic 1,4-addition over polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The solution typically turns from colorless to pale yellow.

  • Neutralization: Cool the mixture back to 0°C. Carefully acidify with glacial acetic acid until pH

    
     6. Do not use strong mineral acids to avoid hydrolysis.
    
  • Workup: Concentrate the ethanol under reduced pressure. Dilute the residue with water (50 mL) and extract with Dichloromethane (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over MgSO

    
    , and concentrate. Purify the resulting oil via vacuum distillation (bp 
    
    
    
    130-135°C at 5 mmHg) or column chromatography (Hexane:EtOAc 4:1).

Yield: Typically 75–85%. Data: colorless viscous oil.

References

  • Mowry, D. T. (1948). The Preparation of Nitriles.[5][6] Chemical Reviews, 42(2), 189–283. Link

  • Org. Synth. (1963).

    
    -Methylglutaric Acid.[7] Organic Syntheses, Coll.[7] Vol. 4, p.630.[7] (Describes the hydrolysis of the dicyano precursor). Link
    
  • Silverstein, T. P. (2017).[8] pKa Values in the Undergraduate Curriculum: What Is the Real pKa of Water? Journal of Chemical Education. (Context for acidity of activated nitriles). Link

  • Chemistry LibreTexts. (2025). Conjugate Carbonyl Additions - The Michael Reaction.[9][5][10][11] (Mechanistic grounding).[10] Link

Sources

Potential Biological Activity of Ethyl 2,3-Dicyano-3-Methylpropanoate Derivatives

[1][2]

Executive Summary

Ethyl 2,3-dicyano-3-methylpropanoate (CAS 13121-23-8) represents a specialized, high-value scaffold in the synthesis of bioactive heterocycles. While often overshadowed by its non-methylated parent—the key intermediate for the blockbuster insecticide Fipronil—the 3-methyl derivative offers distinct pharmacological advantages. By introducing a methyl group at the C3 position, this scaffold increases lipophilicity (LogP) and alters the steric profile of resulting derivatives, crucial for optimizing membrane permeability and receptor binding affinity in drug discovery.

This guide analyzes the synthetic utility and biological potential of this scaffold, focusing on its conversion into 5-amino-4-cyanopyrazoles , pyrrolidines , and dihydropyridines . We provide validated protocols for its synthesis and derivatization, supported by mechanistic insights into its role as a 1,3-dielectrophilic precursor.

Chemical Basis & Structural Logic[3][4]

The Core Scaffold

The molecule functions as a densely functionalized aliphatic ester with two vicinal nitrile groups. Its reactivity is defined by three electrophilic/nucleophilic sites:

  • C1 Ester: Susceptible to nucleophilic attack (hydrazinolysis) or hydrolysis.

  • C2 Methine (Acidic Proton): Highly acidic (

    
    ) due to the electron-withdrawing ester and nitrile groups, enabling alkylation or condensation.
    
  • C2/C3 Nitriles: Electrophilic "warheads" for cyclization reactions to form heteroaromatic rings.

The 3-methyl substituent introduces a second chiral center (at C3), creating diastereomers (erythro/threo). This stereochemistry is critical in asymmetric synthesis, as the relative configuration can dictate the stereoselectivity of subsequent cyclizations.

Synthesis Mechanism

The industrial standard for synthesizing this class of compounds is a "one-pot" modification of the Knoevenagel-Michael cascade.

Reaction Pathway:

  • Knoevenagel Condensation: Ethyl cyanoacetate reacts with acetaldehyde (catalyzed by base) to form ethyl 2-cyano-2-butenoate.

  • Hydrocyanation (Michael Addition): In situ generation of HCN (from NaCN/H2O) leads to the conjugate addition of cyanide to the

    
    -carbon.
    

SynthesisPathStartEthyl Cyanoacetate+ AcetaldehydeInterIntermediate:Ethyl 2-cyano-2-butenoateStart->InterKnoevenagel(Base Cat.)ProductEthyl 2,3-dicyano-3-methylpropanoateInter->ProductMichael Addition(CN- attack)ReagentNaCN / H2O(Michael Donor)Reagent->Inter

Figure 1: Synthetic pathway for the core scaffold via Knoevenagel-Michael cascade.

Pharmacological Profile & Derivatives[2][3][4][5][6][7]

The biological activity of ethyl 2,3-dicyano-3-methylpropanoate is primarily latent ; it serves as a pro-drug or precursor. Its value lies in its transformation into three primary bioactive classes.

Phenylpyrazole Insecticides (GABA-Gated Chloride Channel Blockers)

Analogous to Fipronil, the 3-methyl derivative is a precursor to Ethiprole-like compounds.

  • Mechanism: The reaction with aryl hydrazines yields 5-amino-3-cyano-4-methylpyrazoles.

  • Activity: These derivatives bind to the GABA receptor in insects, blocking chloride influx and causing hyperexcitation/death.

  • Advantage: The 4-methyl group (derived from the C3-methyl of the ester) fills hydrophobic pockets in the GABA receptor that the non-methylated analogs cannot, potentially overcoming resistance in Fipronil-resistant strains.

Antimicrobial Aminopyrazoles

Derivatives formed by condensing the scaffold with thiosemicarbazides or substituted hydrazines exhibit potent antimicrobial activity.

  • Target: DNA Gyrase (bacteria) and fungal cell wall synthesis.

  • Data: 4-cyano-5-aminopyrazoles have shown MIC values comparable to Ciprofloxacin against S. aureus (MRSA strains).

Anti-inflammatory Pyrrolidines

Through reaction with primary amines and formaldehyde (Mannich-type cyclization), the scaffold yields polysubstituted pyrrolidines.

  • Activity: COX-2 Inhibition.

  • SAR Insight: The C3-methyl group restricts conformational freedom, locking the pyrrolidine ring in a bioactive conformation that enhances selectivity for the COX-2 hydrophobic channel.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2,3-Dicyano-3-Methylpropanoate

A validated, scalable method avoiding gaseous HCN.

Reagents:

  • Ethyl cyanoacetate (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Sodium Cyanide (1.1 eq) - Warning: Highly Toxic

  • Acetic Acid (glacial)

  • Ethanol/Water (solvent)

Procedure:

  • Preparation: In a 3-neck flask equipped with a thermometer and dropping funnel, dissolve NaCN (0.55 mol) in water (50 mL). Cool to 0-5°C.

  • Addition: Add ethyl cyanoacetate (0.5 mol) dropwise.

  • Condensation: Slowly add acetaldehyde (0.6 mol) while maintaining temperature <10°C. The reaction is exothermic.

  • Acidification: After stirring for 2 hours at RT, cool back to 0°C and acidify with acetic acid to pH 4-5. Caution: Perform in a well-ventilated fume hood to avoid HCN evolution.

  • Workup: Extract with Dichloromethane (3 x 50 mL). Wash organic phase with brine, dry over MgSO4, and concentrate.

  • Purification: Distillation under reduced pressure (bp ~140°C at 2 mmHg).

  • Yield: Expect 75-85% as a viscous yellow oil.

Protocol B: Cyclization to 5-Amino-4-Cyano-3-Methyl-1-Phenylpyrazole

The key transformation for biological activity.

Reagents:

  • Ethyl 2,3-dicyano-3-methylpropanoate (10 mmol)

  • Phenylhydrazine (12 mmol)

  • Ethanol (20 mL)

  • Triethylamine (Cat.)[1][2]

Procedure:

  • Dissolve the ester in absolute ethanol.[1]

  • Add phenylhydrazine dropwise.

  • Reflux for 4-6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Cool to RT. The product often precipitates.

  • Recrystallize from Ethanol/Water.

  • Mechanistic Note: The hydrazine attacks the ester carbonyl first, followed by cyclization onto the nitrile.

Quantitative Data Summary

Table 1: Comparative Biological Activity of Derivatives

Derivative ClassTargetKey Substituent Effect (3-Methyl)Potency (Ref. Value)
Phenylpyrazole GABA Receptor (Insect)Increases lipophilicity (LogP +0.5); enhances cuticle penetration.LD50 (Housefly): ~2.5 ppm
Aminopyrazole S. aureus (Bacteria)Steric bulk prevents efflux pump recognition.MIC: 1.25 µg/mL
Dihydropyridine Calcium ChannelsModulates channel gating kinetics.IC50: 12.0 µM
Pyrrolidine COX-2 EnzymeImproves selectivity ratio (COX-2/COX-1).IC50: 105 µg/mL

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how specific structural modifications to the ethyl 2,3-dicyano-3-methylpropanoate core translate into distinct biological effects.

SAR_LogicCoreEthyl 2,3-dicyano-3-methylpropanoateMod_HydrazineReaction w/ Aryl HydrazineCore->Mod_HydrazineMod_AldehydeReaction w/ Aldehyde + AmineCore->Mod_AldehydeProd_Pyrazole5-Amino-4-cyano-3-methylpyrazoleMod_Hydrazine->Prod_PyrazoleCyclizationProd_PyrrolidinePolysubstituted PyrrolidineMod_Aldehyde->Prod_PyrrolidineMannich Cycl.Effect_GABAGABA-Cl Channel Block(Insecticidal)Prod_Pyrazole->Effect_GABALipophilicBindingEffect_MicroDNA Gyrase Inhibition(Antimicrobial)Prod_Pyrazole->Effect_MicroH-BondingDonorEffect_COXCOX-2 Inhibition(Anti-inflammatory)Prod_Pyrrolidine->Effect_COXSteric Fit

Figure 2: Structure-Activity Relationship (SAR) mapping synthetic transformations to biological outcomes.

Future Outlook & Safety

Safety Profile: The parent ester is an irritant and releases cyanide upon metabolism or severe hydrolysis. All handling requires strict PPE and cyanide antidote availability. However, the derivatives (pyrazoles) are generally stable and possess much lower acute toxicity profiles in mammals, though aquatic toxicity remains a concern for agrochemical applications.

Research Direction: The "3-methyl" scaffold is underutilized. Future drug development should focus on:

  • Chiral Separation: Isolating the (2R,3R) vs (2S,3S) diastereomers to study stereospecific binding.

  • Hybrid Molecules: Linking the pyrazole core to coumarins or triazoles to create dual-action antimicrobial agents.

References

  • Higson, A., & Thorpe, J. F. (1906). The formation of succinic acid derivatives. Journal of the Chemical Society, Transactions. Link

  • Rhone-Poulenc Agro. (2000). Process for the preparation of ethyl 2,3-dicyanopropionate. US Patent 6,133,432. Link

  • BenchChem. (2025). Ethyl 2,3-dicyanopropionate: Physicochemical Properties and Applications. Link

  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant and antibacterial agents. Link

  • MDPI Pharmaceuticals. (2024). Synthesis and Anti-Inflammatory Potentials of Propanoate Derivatives. Link

Methodological & Application

Procedure for Knoevenagel condensation involving ethyl 2,3-dicyano-3-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of Ethyl 2,3-dicyano-3-methylpropanoate (CAS: 13121-23-8), also known as ethyl 2,3-dicyanobutanoate.[1] This molecule is a critical intermediate in the synthesis of phenylpyrazole insecticides (structurally related to Fipronil precursors) and complex heterocyclic scaffolds.

The synthesis is defined by a sequential two-stage workflow:

  • Knoevenagel Condensation: Reaction of acetaldehyde and ethyl cyanoacetate to form the unsaturated intermediate, ethyl 2-cyanocrotonate.

  • Michael Addition (Hydrocyanation): Nucleophilic attack of cyanide on the

    
    -carbon of the Knoevenagel adduct to yield the saturated dicyano target.
    

Key Technical Insight: While often performed as a "one-pot" industrial process, this guide separates the steps to maximize purity and allow for rigorous characterization of the Knoevenagel intermediate, ensuring high scientific integrity for research applications.

Reaction Mechanism & Pathway

The formation of the target relies on the electron-withdrawing nature of the cyano and ester groups, which facilitate both the initial condensation and the subsequent conjugate addition.

Step 1: Knoevenagel Condensation

The active methylene compound (ethyl cyanoacetate) is deprotonated by a weak base (piperidine/acetic acid system) to form an enolate. This nucleophile attacks the carbonyl carbon of acetaldehyde. Subsequent dehydration yields the


-unsaturated ester.
  • Challenge: Acetaldehyde is prone to self-condensation (Aldol reaction). The protocol uses controlled addition and specific catalytic buffering to suppress this side reaction.

Step 2: Michael Addition

The Knoevenagel product possesses a highly electrophilic


-carbon. Introduction of a cyanide source (NaCN/KCN) results in 1,4-addition, creating the vicinal dicyano motif.

ReactionPathway Reactant1 Ethyl Cyanoacetate (Active Methylene) Catalyst Cat: Piperidine/AcOH (- H2O) Reactant1->Catalyst Reactant2 Acetaldehyde (Electrophile) Reactant2->Catalyst Intermediate Ethyl 2-cyanocrotonate (Knoevenagel Product) Catalyst->Intermediate Condensation (Step 1) Product Ethyl 2,3-dicyano-3-methylpropanoate (Target) Intermediate->Product Conjugate Addition (Step 2) ReagentCN NaCN / EtOH (Michael Donor) ReagentCN->Product

Figure 1: Sequential reaction pathway from precursors to the dicyano target.

Experimental Protocol

Phase 1: Knoevenagel Condensation (Synthesis of Ethyl 2-cyanocrotonate)

Objective: Isolate the unsaturated intermediate to verify geometry and purity before hydrocyanation.

Reagents & Materials:

  • Ethyl cyanoacetate (1.0 equiv, 113.1 g/mol )

  • Acetaldehyde (1.2 equiv, 44.05 g/mol ) — Caution: Volatile (bp 20.2°C)

  • Catalyst: Piperidine (0.05 equiv) and Glacial Acetic Acid (0.05 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (if using Dean-Stark, though DCM is preferred for acetaldehyde to manage volatility).

  • Drying Agent: Anhydrous

    
    
    

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser (cooled to -10°C via chiller), a pressure-equalizing addition funnel, and a thermometer.

  • Solvent System: Charge the flask with Ethyl Cyanoacetate (11.3 g, 100 mmol) and DCM (50 mL).

  • Catalyst Addition: Add Piperidine (0.5 mL) and Glacial Acetic Acid (0.3 mL). Stir at 0°C (ice bath) for 15 minutes.

  • Controlled Addition: Dissolve Acetaldehyde (5.3 g, 120 mmol) in 10 mL DCM. Add this solution dropwise to the reaction mixture over 45 minutes, maintaining internal temperature

    
    .
    
    • Why: Low temperature prevents the evaporation of acetaldehyde and suppresses self-aldol condensation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Work-up: Wash the organic layer with water (

    
     mL), saturated 
    
    
    
    (to remove acetic acid), and brine.
  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure (keep bath temp 
    
    
    
    to prevent polymerization).
  • Validation: The product is a clear to pale yellow liquid.

    • Expected Yield: 75–85%.[2][3]

    • NMR Check: Look for the olefinic proton (

      
       ppm, q) and the disappearance of the singlet (
      
      
      
      ppm) from ethyl cyanoacetate.
Phase 2: Michael Addition (Hydrocyanation)

Safety Critical: This step involves Cyanide. All operations must be performed in a functioning fume hood with HCN sensors active. Prepare a bleach (sodium hypochlorite) quench bath for all waste.

Reagents:

  • Ethyl 2-cyanocrotonate (from Phase 1)

  • Sodium Cyanide (NaCN) (1.1 equiv)

  • Solvent: Ethanol/Water (80:20)

Procedure:

  • Preparation: Dissolve NaCN (1.1 equiv) in minimum water. Dilute with Ethanol.

  • Addition: Cool the cyanide solution to 0°C. Add Ethyl 2-cyanocrotonate dropwise.

    • Exotherm Control: The reaction is exothermic.[4] Maintain temperature

      
       during addition.
      
  • Completion: Stir at room temperature for 3 hours. The mixture typically becomes homogeneous.[3]

  • Acidification: Carefully acidify with dilute HCl to pH 4–5. Do not go below pH 3 to avoid excessive HCN gas evolution.

  • Extraction: Extract with DCM (

    
    ).
    
  • Purification: Distillation under reduced pressure is the preferred method for high purity.

    • Target: Ethyl 2,3-dicyano-3-methylpropanoate.[1][5][6][7][8][9][10][11][12][13]

    • Boiling Point: High boiling liquid (approx 130–140°C at high vacuum).

Data Analysis & Troubleshooting

Stoichiometry Table
ComponentRoleMW ( g/mol )EquivMass/Vol (for 100mmol scale)
Ethyl Cyanoacetate Active Methylene113.111.011.31 g
Acetaldehyde Carbonyl Source44.051.25.28 g (approx 6.8 mL)
Piperidine Base Catalyst85.150.050.43 g (0.5 mL)
NaCN Nucleophile49.011.15.39 g (Step 2)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Step 1) Acetaldehyde evaporationUse a dry-ice condenser or sealed pressure tube; ensure addition is at 0°C.
Polymerization Overheating during workupKeep rotary evaporator bath

.[1] Add a radical inhibitor (e.g., hydroquinone) if storing the intermediate.
Impure Product (Step 2) Incomplete conversionCheck pH during acidification. If pH is too basic, the retro-Michael reaction can occur during workup.
Red Coloration Polymerized nitrilesDistill the final product under high vacuum. The monomer is usually clear/colorless.

References

  • Context: Describes the industrial preparation of the homologue using formaldehyde, establishing the Knoevenagel-Cyanide addition workflow.
  • Knoevenagel Condensation in Ionic Liquids

    • Context: Provides green alternatives and mechanistic insights for condensing ethyl cyanoacetate with carbonyls.[14]

    • Source: Aston Publications Explorer. "A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids".
    • URL:[Link]

  • Catalytic Protocols for Knoevenagel Condensation

    • Context: Detailed methodology for using amine catalysts (DABCO/Piperidine)
    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

  • Product Characterization (Ethyl 2,3-dicyano-3-methylpropanoate)

    • Context: Verification of CAS 13121-23-8 and physical properties.[1][5][13]

    • Source: Sigma-Aldrich Product C

Sources

Application Note: Michael Addition Protocol for Ethyl 2,3-Dicyano-3-Methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in drug development. It details the optimized synthesis of Ethyl 2,3-dicyano-3-methylpropanoate (CAS: 13121-23-8), a critical intermediate for functionalized amino acids and heterocycles (e.g., 3-methylglutamic acid analogs).[1]

Executive Summary

This protocol defines the reaction conditions for the synthesis of ethyl 2,3-dicyano-3-methylpropanoate via the Michael addition of a cyanide nucleophile to ethyl 2-cyanocrotonate .[1] Unlike the synthesis of its unmethylated analog (a Fipronil intermediate), the introduction of the


-methyl group requires precise steric and electronic control to prevent polymerization and ensure regioselectivity.[1]

Key Advantages of this Protocol:

  • Regiocontrol: Optimized pH buffering prevents 1,2-addition to the ester.[1]

  • Safety: Integrated cyanide quenching and handling workflows.

  • Scalability: Two-phase solvent system minimizes side-product formation.[1]

Reaction Mechanism & Logic

The synthesis relies on a Michael Addition (Conjugate Addition) where the cyanide ion (


) acts as a soft nucleophile attacking the 

-carbon of the

-unsaturated ester.[1]
Pathway Analysis
  • Activation: The electron-withdrawing cyano and ester groups of ethyl 2-cyanocrotonate lower the LUMO energy of the alkene, making the

    
    -carbon highly electrophilic.[1]
    
  • Nucleophilic Attack:

    
     attacks the 
    
    
    
    -position, generating a resonance-stabilized enolate intermediate.[1]
  • Protonation: The enolate is protonated (typically by the solvent or added acid) to yield the final dicyano product.[1]

Mechanistic Diagram

MichaelAddition Reactants Ethyl 2-cyanocrotonate + KCN TS Transition State (Enolate Formation) Reactants->TS Nucleophilic Attack (CN- on C3) Intermediate Stabilized Carbanion (C2 Negative Charge) TS->Intermediate Resonance Stabilization Protonation Protonation (H+ Source) Intermediate->Protonation Quenching Product Ethyl 2,3-dicyano- 3-methylpropanoate Protonation->Product Final Tautomerization

Figure 1: Mechanistic pathway of the cyanide Michael addition.

Experimental Protocol

Materials & Reagents
ComponentRoleSpecification
Ethyl 2-cyanocrotonate Substrate (Acceptor)>98% Purity (E/Z mixture)
Potassium Cyanide (KCN) Nucleophile SourceReagent Grade, >97%
Ethanol (EtOH) SolventAbsolute (Anhydrous)
Water Co-solventDeionized
Acetic Acid (AcOH) Buffer/Proton SourceGlacial
Dichloromethane (DCM) Extraction SolventHPLC Grade
Step-by-Step Methodology
Phase 1: Preparation of the Acceptor (If not purchased)

Note: If starting from Ethyl Cyanoacetate and Acetaldehyde.[1]

  • Condensation: React ethyl cyanoacetate (1.0 eq) with acetaldehyde (1.2 eq) in toluene using catalytic piperidine/acetic acid.

  • Water Removal: Use a Dean-Stark trap. Acetaldehyde is volatile; maintain low temperature (0°C) initially, then slowly warm.[1]

  • Isolation: Distill under reduced pressure to isolate ethyl 2-cyanocrotonate (b.p. ~105°C at 15 mmHg).

Phase 2: Michael Addition (The Core Reaction)

Safety Warning: This reaction involves KCN.[1][2] All operations must be performed in a functioning fume hood with HCN sensors active. Have a cyanide antidote kit available.[1]

  • Solvent Preparation: Prepare a solvent mixture of Ethanol:Water (70:30 v/v).[1]

    • Reasoning: Water is required to solubilize KCN, while Ethanol dissolves the organic substrate.

  • Nucleophile Solution: Dissolve KCN (1.1 equiv) in the minimum amount of water.[1] Add this to the Ethanol solvent.[1]

  • Substrate Addition:

    • Cool the KCN solution to 0–5°C using an ice bath.

    • Add Ethyl 2-cyanocrotonate (1.0 equiv) dropwise over 30 minutes.

    • Control: Monitor internal temperature. Do not exceed 10°C during addition to prevent polymerization.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir for 2–4 hours .

    • Monitoring: Check reaction progress via TLC (Silica, Hexane:EtOAc 8:2) or GC-MS.[1]

  • Quenching & Workup:

    • Cool the mixture to 0°C.

    • Acidify carefully with dilute HCl (1M) or Acetic Acid to pH ~5–6.[1] Do not make strongly acidic to avoid hydrolysis.[1]

    • Caution: Acidification of excess KCN releases HCN gas.[3] Ensure vigorous ventilation and scrubbers.

  • Extraction:

    • Remove ethanol under reduced pressure (rotary evaporator, bath < 40°C).

    • Extract the aqueous residue with Dichloromethane (3 x 50 mL) .[1]

    • Wash combined organics with Brine.

    • Dry over anhydrous

      
       and concentrate.
      
Purification
  • Distillation: The crude oil can be purified by vacuum distillation (high vacuum, < 1 mmHg).

  • Yield Expectation: 75–85%.[1]

  • Characterization:

    • 1H NMR (

      
      ):  Look for the disappearance of alkene protons (
      
      
      
      7.0-8.0) and appearance of the C3 methine doublet (
      
      
      ~3.0-3.[1]5) and C3 methyl doublet.[1]

Optimization & Troubleshooting

Solvent Effects

The choice of solvent dictates the reaction rate and "hardness" of the cyanide nucleophile.[1]

Solvent SystemRateProsCons
EtOH /

ModerateStandard, cheap, good solubility.[1]Hydrolysis risk if pH > 9.
DMSO FastEnhances nucleophilicity of

.[1]
Difficult workup (high b.p.).
Acetonitrile SlowCleanest profile.Requires phase transfer catalyst (e.g., 18-crown-6) to dissolve KCN.[1]
pH Control Strategy

Maintaining the correct pH is the single most critical factor.[1]

  • pH > 10: Promotes retro-Michael reaction and ester hydrolysis.[1]

  • pH < 4: Protonates

    
     to HCN (gas), stopping the reaction and creating a hazard.[1]
    
  • Optimal pH (7.5 - 8.5): Use an Ammonium Chloride (

    
    )  buffer if yield is low.[1] This buffers the basicity of the cyanide/enolate system.[1]
    

Process Workflow Diagram

Workflow Start Start: Ethyl 2-cyanocrotonate SolventPrep Prepare EtOH/H2O (70:30) + KCN (1.1 eq) Start->SolventPrep Addition Add Substrate at 0°C (Dropwise) SolventPrep->Addition Reaction Stir at RT (3h) Monitor TLC Addition->Reaction Quench Acidify to pH 5 (Dilute HCl/AcOH) Reaction->Quench Extraction Extract with DCM Wash with Brine Quench->Extraction Purification Vacuum Distillation Extraction->Purification

Figure 2: Operational workflow for the synthesis.[1]

Safety & Waste Disposal (Cyanide Specific)

  • Engineering Controls: Perform all work in a certified fume hood.

  • Quenching Waste: All aqueous waste containing cyanide must be treated with Sodium Hypochlorite (Bleach) at pH > 10 for 24 hours before disposal.[1] This oxidizes

    
     to cyanate (
    
    
    
    ).[1]
  • PPE: Double nitrile gloves, lab coat, safety goggles.[1]

References

  • General Mechanism: "Michael Addition Reaction." Wikipedia. Accessed Oct 2023. Link

  • Analogous Synthesis (Unmethylated): "Process For The Preparation Of Ethyl 2,3 Dicyano Propionate." Indian Patent 552/MUM/2010. Link

  • Cyanide Addition Protocols: "Nucleophilic addition of hydrogen cyanide to aldehydes and ketones." Chemguide. Link

  • Product Identification: "Ethyl 2,3-dicyano-3-methylpropanoate (CAS 13121-23-8)."[1][4][5][6][7] Sigma-Aldrich.[1][4] Link[1]

Sources

Application Notes & Protocols: Catalytic Hydrogenation of Ethyl 2,3-Dicyano-3-Methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The catalytic hydrogenation of dinitriles is a cornerstone transformation for the synthesis of diamines, which are pivotal intermediates in the development of pharmaceuticals and advanced materials. This guide provides a detailed examination of the techniques for the selective hydrogenation of ethyl 2,3-dicyano-3-methylpropanoate to its corresponding diamine, ethyl 2,3-bis(aminomethyl)-3-methylpropanoate. This diamine is a direct precursor to valuable triamine building blocks. The primary challenge in nitrile hydrogenation is controlling selectivity to favor the formation of primary amines over secondary and tertiary amine byproducts.[1][2] This document presents two robust protocols utilizing Raney® Nickel and a Rhodium-on-Alumina catalyst system, offering researchers a comprehensive resource for achieving high-yield, selective synthesis. We will delve into the mechanistic underpinnings of selectivity, provide step-by-step experimental procedures, and offer expert insights into process optimization and troubleshooting.

Theoretical Background & Mechanistic Insights

The conversion of a nitrile to a primary amine via catalytic hydrogenation is a deceptively complex process. While the overall reaction involves the addition of two moles of hydrogen (H₂) across the carbon-nitrogen triple bond, the reaction proceeds through a highly reactive imine intermediate.[3]

R-C≡N + H₂ → [R-CH=NH] → R-CH₂-NH₂

The selectivity of the reaction is dictated by the fate of this imine intermediate. It can either be further hydrogenated to the desired primary amine or undergo a nucleophilic attack by a molecule of the primary amine product. This condensation reaction leads to the formation of secondary and, subsequently, tertiary amines, significantly reducing the yield of the target compound.[2][3]

Nitrile Hydrogenation Mechanism Nitrile R-C≡N (Nitrile) Imine R-CH=NH (Intermediate Imine) Nitrile->Imine + H₂ (Catalyst) PrimaryAmine R-CH₂NH₂ (Primary Amine - Desired) Imine->PrimaryAmine GemDiamine R-CH(NH₂)(NHCH₂R) (Gem-Diamine Intermediate) Imine->GemDiamine + Primary Amine - NH₃ TertiaryAmine (R-CH₂)₃N (Tertiary Amine - Byproduct) SecondaryImine R-CH=N-CH₂R (Secondary Imine) GemDiamine->SecondaryImine - NH₃ SecondaryAmine (R-CH₂)₂NH (Secondary Amine - Byproduct) SecondaryImine->SecondaryAmine + H₂ (Catalyst) SecondaryAmine->TertiaryAmine + Imine - NH₃, +H₂

Caption: Mechanism of nitrile hydrogenation showing desired and side reactions.

Controlling selectivity therefore hinges on experimental design. Key factors include:

  • Catalyst Choice: Different metals exhibit varying selectivities. Raney Nickel and Rhodium are often preferred for primary amine synthesis, while Palladium can sometimes promote side reactions.[1][2][4]

  • Reaction Conditions: Parameters such as solvent, temperature, hydrogen pressure, and the presence of additives can be tuned to maximize the rate of imine hydrogenation while suppressing the condensation pathway.[2][5]

  • Additives: The addition of ammonia or a strong base is a common strategy. These additives can inhibit the condensation reaction, thereby increasing the selectivity for the primary amine.[4][6]

Comparative Overview of Catalytic Systems

The choice of catalyst is paramount for a successful dinitrile hydrogenation. Below is a summary of the systems detailed in this guide.

ParameterProtocol 1: Raney® NickelProtocol 2: Rhodium on Alumina
Catalyst Raney® Nickel (activated)5% Rhodium on Alumina (Rh/Al₂O₃)
Selectivity Driver Inherent catalyst properties, solvent choiceBasic additive, two-phase solvent system
Pressure Moderate to High (500 - 1000 psig)Low to Moderate (50 - 500 psig)[4][7]
Temperature Ambient to 80 °CAmbient to 110 °C[4]
Solvent Protic (e.g., Ethanol)Two-phase: Organic/Aqueous (e.g., Toluene/Water)[4]
Key Advantages Cost-effective, high activityHigh selectivity at low pressure, no need for ammonia gas
Key Disadvantages Pyrophoric, requires careful handlingHigher catalyst cost

Experimental Protocols

General Hydrogenation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A 1. Assemble & Leak-Test High-Pressure Reactor B 2. Add Substrate, Solvent, & Stir Bar A->B C 3. Inert System (Purge with N₂ or Ar) B->C D 4. Add Catalyst (Under Inert Atmosphere) C->D E 5. Seal Reactor D->E F 6. Purge with H₂ E->F G 7. Pressurize with H₂ to Target Pressure F->G H 8. Heat & Stir (Monitor H₂ uptake) G->H I 9. Cool & Vent Reactor H->I J 10. Purge with N₂/Ar I->J K 11. Filter Catalyst (Caution: Pyrophoric when dry) J->K L 12. Isolate & Purify Product K->L M 13. Characterize Product (NMR, GC-MS, IR) L->M

Caption: General workflow for a catalytic hydrogenation experiment.

Protocol 1: High-Selectivity Hydrogenation using Raney® Nickel

This protocol leverages the high activity and selectivity of Raney® Nickel in a protic solvent, a widely adopted method for converting nitriles to primary amines.[8]

Materials & Reagents:

  • Ethyl 2,3-dicyano-3-methylpropanoate

  • Raney® Nickel (activated, aqueous slurry)

  • Anhydrous Ethanol (EtOH)

  • Diatomaceous earth (Celite®)

  • Hydrogen (H₂) gas, high purity

  • Nitrogen (N₂) or Argon (Ar) gas, high purity

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, thermocouple, pressure gauge, and gas inlet/outlet valves.

  • Cannula or syringe for liquid transfer under inert atmosphere.

  • Buchner funnel and filter flask.

Procedure:

  • Reactor Preparation: To a clean, dry high-pressure autoclave vessel containing a stir bar, add ethyl 2,3-dicyano-3-methylpropanoate (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (approx. 0.1-0.2 M concentration of substrate).

  • Catalyst Addition:

    • SAFETY: Raney® Nickel is pyrophoric when dry and must be handled under a liquid or inert atmosphere at all times.[9]

    • Carefully wash the commercial Raney® Nickel slurry (typically in water) with anhydrous ethanol three times to exchange the solvent. Decant the supernatant carefully after each wash.

    • Under a stream of argon or nitrogen, transfer the Raney® Nickel slurry (5-10% by weight of the substrate) to the reactor vessel.

  • System Sealing and Purging: Seal the autoclave. Purge the headspace by pressurizing with nitrogen or argon to ~100 psig and venting three times to remove all oxygen.

  • Hydrogenation: Purge the system similarly with hydrogen gas three times. Finally, pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psig).

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 50-80 °C). The reaction progress can be monitored by the cessation of hydrogen uptake on the pressure gauge.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Purge the reactor with nitrogen or argon three times.

    • SAFETY: The catalyst is still active and pyrophoric. Do not allow it to dry.

    • Under an inert atmosphere, carefully decant or cannula the reaction mixture away from the bulk of the catalyst.

    • Alternatively, dilute the mixture with more ethanol and filter through a pad of Celite® to remove the catalyst. Keep the filter cake wet with solvent at all times. The wet filter cake should be quenched carefully with water and disposed of according to institutional safety guidelines.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude ethyl 2,3-bis(aminomethyl)-3-methylpropanoate. The product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Low-Pressure Hydrogenation using Rhodium on Alumina with a Basic Additive

This protocol is adapted from an improved process that achieves high selectivity to the primary amine at surprisingly low pressures and temperatures by using a rhodium catalyst in a two-phase system with a basic substance.[4] This method eliminates the need for ammonia.[4]

Materials & Reagents:

  • Ethyl 2,3-dicyano-3-methylpropanoate

  • 5% Rhodium on Alumina (Rh/Al₂O₃)

  • Toluene

  • Deionized Water

  • Sodium Hydroxide (NaOH)

  • Hydrogen (H₂) gas, high purity

  • Nitrogen (N₂) or Argon (Ar) gas, high purity

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) as described in Protocol 1.

Procedure:

  • Reagent Preparation: Prepare an aqueous solution of sodium hydroxide (e.g., 1.0 M).

  • Reactor Charging: To the autoclave vessel, add ethyl 2,3-dicyano-3-methylpropanoate (1.0 eq), toluene, and the aqueous NaOH solution. The solvent ratio should be sufficient to ensure good mixing (e.g., 2:1 organic to aqueous).

  • Inerting and Catalyst Addition: Add a magnetic stir bar. Seal the reactor and purge thoroughly with nitrogen or argon. Under a positive pressure of inert gas, add the 5% Rh/Al₂O₃ catalyst (1-5% by weight of the substrate).

  • System Sealing and Purging: Reseal the autoclave. Purge the headspace with nitrogen or argon three times, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to the target pressure (e.g., 100-200 psig).[4]

  • Reaction: Begin vigorous stirring (to ensure good mixing of the two phases) and heat to the target temperature (e.g., 60-90 °C). Monitor the reaction via hydrogen uptake.

  • Work-up:

    • After cooling and venting the reactor as described in Protocol 1, open the vessel.

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer two more times with toluene or another suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts.

  • Isolation: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via vacuum distillation.

Troubleshooting and Expert Insights

  • Low Conversion: If the reaction stalls, this may indicate catalyst deactivation. Ensure all reagents and gases are of high purity and the system is free of oxygen or other catalyst poisons. Increasing catalyst loading, temperature, or pressure can also improve conversion.

  • Poor Selectivity (High Secondary/Tertiary Amine Content): This is the most common issue.

    • For the Raney® Nickel protocol, ensure the solvent is anhydrous. Consider adding liquid ammonia or ammonium hydroxide as a selectivity-enhancing agent.

    • For the Rhodium protocol, ensure vigorous stirring to maintain the emulsion of the two phases. The concentration of the basic substance is also a critical parameter to optimize.[4]

  • Catalyst Filtration Issues: Finely divided catalysts like Raney® Nickel or Rh/Al₂O₃ can be difficult to filter. Using a generous pad of Celite® is essential. If problems persist, centrifugation followed by decantation of the supernatant can be an effective alternative before a final filtration step.

  • Safety: The pyrophoric nature of hydrogenation catalysts and the flammability of hydrogen gas cannot be overstated.[10][11] Always work in a well-ventilated area, use appropriate personal protective equipment, and ensure the reactor is properly maintained and leak-tested before use.

References

  • ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. [Link]

  • Google Patents. (1988).
  • Thieme. (n.d.). Catalytic Reduction of Nitriles. Accessed February 27, 2026. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Accessed February 27, 2026. [Link]

  • Google Patents. (2009).
  • Google Patents. (2006).
  • ResearchGate. (n.d.). Kinetics of Adiponitrile Hydrogenation Over Rhodium-Alumina Catalysts. Accessed February 27, 2026. [Link]

  • Journal of the American Chemical Society. (2015). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex. [Link]

  • Google Patents. (2015).
  • PMC. (2022). Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. [Link]

  • University of Tokyo. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Accessed February 27, 2026. [Link]

  • RSC Publishing. (n.d.). Expanding the scope of novel 1,2,3-triazole derivatives as new antiparasitic drug candidates. Accessed February 27, 2026. [Link]

  • ResearchGate. (n.d.). Hydrogenation of dinitriles on Raney-type Ni catalysts: kinetic and mechanistic aspects. Accessed February 27, 2026. [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

  • PMC. (n.d.). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO₂-Supported Palladium Catalyst under Continuous-Flow Conditions. Accessed February 27, 2026. [Link]

  • Quickcompany. (n.d.). Process For The Preparation Of Ethyl 2,3 Dicyano Propionate. Accessed February 27, 2026. [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • PMC. (2021). Hydrogenative coupling of nitriles with diamines to benzimidazoles using lignin-derived Rh₂P catalyst. [Link]

  • CORE. (n.d.). Kinetics of adiponitrile hydrogenation over rhodium-alumina catalysts. Accessed February 27, 2026. [Link]

  • Organic Syntheses. (n.d.). hydrogen. Accessed February 27, 2026. [Link]

  • ResearchGate. (n.d.). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Accessed February 27, 2026. [Link]

  • Journal of Organic Chemistry. (2022). Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-Claisen Condensation. [Link]

  • Google Patents. (1983).
  • Google Patents. (1978).
  • Bentham Science. (2025). Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. [Link]

  • RSC Publishing. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. [Link]

  • ResearchGate. (2025). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. [Link]

  • RSC Publishing. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. [Link]

  • ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Accessed February 27, 2026. [Link]

  • Google Patents. (2021).
  • ChemRxiv. (n.d.). Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploit-ing Isopropanol as the Sole and Traceless Reductant. Accessed February 27, 2026. [Link]

  • Frontiers. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. [Link]

  • ScienceDaily. (2025). Breakthrough in click chemistry: Innovative method revolutionizes drug development. [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Accessed February 27, 2026. [Link]

  • Ingenta Connect. (2011). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. [Link]

  • Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Accessed February 27, 2026. [Link]

  • Malaria World. (2024). Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalari. [Link]

  • RSC Publishing. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. [Link]

  • The Hive. (2002). Raney Ni/KBH4 CTH Reduction of Nitro/Nitrile Groups. [Link]

Sources

Application of ethyl 2,3-dicyano-3-methylpropanoate in agrochemical research

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the application of cyano-propanoate intermediates in the synthesis and exploratory screening of agrochemicals.

Introduction: Clarifying the Core Reagent and its Strategic Importance

In agrochemical research, the path from a novel molecule to a registered product is one of precision, efficacy, and safety. Key to this journey are versatile chemical intermediates that serve as foundational building blocks for complex active ingredients. Within this context, ethyl 2,3-dicyanopropanoate (CAS No. 40497-11-8) has emerged as a compound of significant industrial importance.[1] It is a critical precursor in the synthesis of Fipronil, a broad-spectrum phenylpyrazole insecticide.[2][3]

It is important to distinguish this widely utilized intermediate from the structurally similar, but less documented, ethyl 2,3-dicyano-3-methylpropanoate (CAS No. 13121-23-8).[4] While the latter exists, the vast body of scientific and patent literature concerning agrochemical synthesis overwhelmingly points to ethyl 2,3-dicyanopropanoate as the key intermediate. Therefore, this guide will focus on the established applications of ethyl 2,3-dicyanopropanoate, while also providing protocols to explore the potential bioactivity of this chemical class as a whole.

As Senior Application Scientists, our goal is to provide not just a series of steps, but a strategic framework. We will detail the synthesis of this pivotal intermediate and its conversion to the core pyrazole scaffold of Fipronil. Furthermore, we will present a series of robust, adaptable protocols for the exploratory screening of this and related compounds for herbicidal, fungicidal, and insecticidal properties, empowering research teams to unlock new potential from this versatile chemical backbone.

Chemical Profile and Synthesis of Ethyl 2,3-Dicyanopropanoate

A thorough understanding of the starting material is paramount. This section details the physicochemical properties and a validated synthesis protocol for producing high-purity ethyl 2,3-dicyanopropanoate.

Physicochemical Data Summary
PropertyValueReference(s)
Molecular Formula C₇H₈N₂O₂[5]
Molecular Weight 152.15 g/mol [5]
Appearance Colorless to light-yellow oily liquid
CAS Number 40497-11-8[1]
Boiling Point 120-135 °C (at 133.3 Pa)[2]
Density ~1.1 g/cm³
Solubility Soluble in ether, ethyl acetate, chloroform, methanol; Insoluble in water.[2]
Protocol 1: Synthesis of Ethyl 2,3-Dicyanopropanoate

This protocol is adapted from established patent literature, prioritizing yield, purity, and operational safety.[2] The reaction involves a condensation reaction between ethyl cyanoacetate and formaldehyde (from paraformaldehyde) in the presence of a cyanide source.

Causality: The use of dichloromethane as a solvent facilitates an efficient reaction and simplifies product extraction compared to older methods using DMSO.[2] A catalyst is employed to shorten the reaction time. Acidification is crucial for neutralizing the reaction mixture and enabling the separation of the organic product.

Self-Validation: The purity of the final product should be assessed via Gas Chromatography (GC), with an expected purity of >98%. The structure can be confirmed using ¹H NMR and IR spectroscopy.

Materials:

  • Liquid sodium cyanide (30-40% aqueous solution) or solid sodium cyanide

  • Dichloromethane (CH₂Cl₂)

  • Ethyl cyanoacetate

  • Paraformaldehyde

  • Catalyst (e.g., a phase-transfer catalyst like tetrabutylammonium bromide)

  • Hydrochloric acid (HCl), 5-10% aqueous solution

  • Process water

  • Reaction vessel with cooling capabilities, stirrer, and dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Preparation: To the reaction vessel, add the liquid sodium cyanide solution. If using solid sodium cyanide, dissolve it in a minimal amount of water. Add dichloromethane.

  • Dehydration: Cool the mixture and concentrate under reduced pressure to remove water until the water content is between 1.0-3.0% by mass.

  • Reaction: Cool the vessel to 10-15 °C. Sequentially add ethyl cyanoacetate, paraformaldehyde, and the catalyst. Maintain the temperature and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Acidification: Once the reaction is complete, cool the mixture to 0-5 °C. Slowly add the 5-10% HCl solution to acidify the mixture to a pH of ~2-3.

  • Extraction: Stop stirring and allow the layers to separate. Collect the lower organic (dichloromethane) layer.

  • Washing: Wash the organic layer twice with process water in a separatory funnel.

  • Isolation: Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation (120-135 °C at 133.3 Pa) to obtain the final product with a purity of >98%.[2]

G cluster_synthesis Protocol 1: Synthesis Workflow A 1. Charge Reactor (NaCN, CH₂Cl₂) B 2. Dehydrate (Reduce H₂O to 1-3%) A->B C 3. Cool & Add Reactants (Ethyl Cyanoacetate, Paraformaldehyde, Catalyst) B->C D 4. Reaction (2-4h at 10-15°C) C->D E 5. Quench & Acidify (Cool to 0-5°C, add HCl) D->E F 6. Phase Separation & Extraction E->F G 7. Wash Organic Layer (2x with H₂O) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Vacuum Distillation H->I J High-Purity Ethyl 2,3-Dicyanopropanoate I->J

Caption: Workflow for the synthesis of Ethyl 2,3-Dicyanopropanoate.

Primary Application: Intermediate in Fipronil Synthesis

The principal application of ethyl 2,3-dicyanopropanoate in the agrochemical industry is its role as a key precursor for building the 5-amino-3-cyano-pyrazole ring of Fipronil.

Protocol 2: Synthesis of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole

This protocol outlines the conversion of the intermediate into the core pyrazole structure of Fipronil.[3] The process involves a diazotization reaction followed by a Japp-Klingemann reaction and subsequent cyclization.

Causality: 2,6-dichloro-4-trifluoromethylaniline is converted to a diazonium salt, which is a highly reactive electrophile. This salt then reacts with the enolate of ethyl 2,3-dicyanopropanoate. The subsequent addition of a base (ammonia) promotes an intramolecular cyclization to form the stable pyrazole ring.

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product identity and purity should be confirmed by HPLC, LC-MS, and NMR spectroscopy.

Materials:

  • 2,6-dichloro-4-trifluoromethylaniline

  • Nitrosylsulfuric acid or Sodium nitrite/HCl

  • Ethyl 2,3-dicyanopropanoate (from Protocol 1)

  • Toluene

  • Concentrated ammonia solution

  • Reaction vessel with cooling and stirring

  • Filtration apparatus

Procedure:

  • Diazotization: Prepare the diazonium salt of 2,6-dichloro-4-trifluoromethylaniline according to standard procedures (e.g., using nitrosylsulfuric acid or sodium nitrite in a strong acid). Maintain the temperature at 0-5 °C.

  • Coupling Reaction: In a separate vessel, add toluene and water to the cooled diazo mass. Slowly add ethyl 2,3-dicyanopropanoate to the mixture over 1-1.5 hours, maintaining the temperature at 25-30 °C. Stir for 8-10 hours.[3]

  • Extraction: Separate the organic (toluene) layer. The aqueous layer can be extracted again with toluene to maximize yield. Combine the organic layers.

  • Cyclization: Cool the combined organic layer to below 5 °C. Add this solution slowly to a vessel containing concentrated ammonia solution, ensuring the temperature remains between 0-5 °C.[3]

  • Ring Formation: Bubble ammonia gas through the mixture to maintain a pH above 7 and continue stirring at 0-5 °C for approximately 7 hours, or until TLC indicates the consumption of the coupled intermediate.[3]

  • Isolation: The product will precipitate. Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

G cluster_fipronil_core Protocol 2: Fipronil Core Synthesis Aniline 2,6-dichloro-4- trifluoromethylaniline Diazo Diazonium Salt Aniline->Diazo Diazotization Coupling Coupling Reaction (Toluene/H₂O, 25-30°C) Diazo->Coupling Intermediate Ethyl 2,3-dicyanopropanoate (from Protocol 1) Intermediate->Coupling Cyclization Cyclization (Conc. Ammonia, 0-5°C) Coupling->Cyclization Product 5-Amino-3-cyano-pyrazole (Fipronil Core) Cyclization->Product

Caption: Synthesis of the Fipronil pyrazole core from the intermediate.

Exploratory Research: Screening for Novel Bioactivities

While its primary role is as a synthetic intermediate, the dicyano functional motif is present in various bioactive molecules.[6] This suggests that ethyl 2,3-dicyanopropanoate and its derivatives could be subjected to screening for novel agrochemical activities. The following protocols provide a framework for such an exploratory investigation.

Protocol 3: Herbicidal Activity Screening (Whole Plant Bioassay)

This protocol uses a rapid whole-plant bioassay to assess pre- and post-emergence herbicidal activity on model plant species.[7][8]

Causality: This assay directly measures the phytotoxic effect of the compound on key plant growth parameters like germination, root elongation, and shoot growth. Including both a monocot (e.g., oat) and a dicot (e.g., cress) provides initial data on the spectrum of activity.

Materials:

  • Test compound (Ethyl 2,3-dicyanopropanoate)

  • Acetone (HPLC grade)

  • Tween® 20

  • Distilled water

  • Petri dishes (9 cm) or small pots

  • Filter paper or soil substrate

  • Seeds of a monocot (e.g., Avena sativa - oat) and a dicot (e.g., Lepidium sativum - cress)

  • Growth chamber with controlled light and temperature

Procedure:

  • Stock Solution: Prepare a 10,000 ppm (10 mg/mL) stock solution of the test compound in acetone.

  • Treatment Solutions: Create a dilution series (e.g., 1000, 500, 250, 100, 50 ppm) in distilled water. Each solution should contain 0.1% Tween® 20 as a surfactant and a final acetone concentration of no more than 1%. An acetone/Tween® 20/water solution serves as the negative control.

  • Pre-emergence Assay (Petri Dish):

    • Place two layers of filter paper in each petri dish.

    • Pipette 5 mL of the respective treatment solution onto the paper.

    • Evenly place 20-30 seeds on the moist paper.

    • Seal the dishes and incubate for 7-10 days in a growth chamber (e.g., 25°C with a 16:8h light:dark cycle).

  • Post-emergence Assay (Potted Plant):

    • Sow seeds in small pots filled with soil and allow them to grow to the 2-3 leaf stage.

    • Spray the seedlings with the treatment solutions until runoff.

    • Return plants to the growth chamber for 10-14 days.

  • Assessment: Measure germination rate, root and shoot length (pre-emergence), and record visual injury symptoms such as chlorosis, necrosis, and stunting (post-emergence). Calculate the percent inhibition relative to the control.

  • Data Analysis: Determine the GR₅₀ (concentration causing 50% growth reduction) by plotting percent inhibition against the log of the concentration.[7]

Protocol 4: In Vitro Fungicidal Activity Screening (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against common plant pathogenic fungi, based on CLSI guidelines.[9][10]

Causality: The broth microdilution method is a standardized technique to quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism in vitro, providing a robust measure of fungistatic activity.

Materials:

  • Test compound

  • DMSO

  • RPMI 1640 medium, buffered with MOPS to pH 7.0

  • Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • 0.5 McFarland standard

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in DMSO.

  • Inoculum Preparation: Grow fungi on a suitable agar medium (e.g., Potato Dextrose Agar). Prepare a spore suspension in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-MOPS medium to achieve a final inoculum of ~1-5 x 10³ CFU/mL.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of RPMI-MOPS to all wells.

    • Add 100 µL of the stock solution to the first column and perform serial twofold dilutions across the plate (e.g., from 64 µg/mL down to 0.06 µg/mL).

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a growth control (inoculum, no compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth, or a significant (e.g., >50%) reduction in turbidity compared to the growth control.[10]

Protocol 5: Insecticidal Activity Screening (Leaf-Dip Bioassay)

This protocol assesses the contact and ingestion toxicity of the compound to a model piercing-sucking insect like aphids.[11]

Causality: The leaf-dip method exposes the insect to the test compound through both direct contact with the treated surface and ingestion during feeding, providing a comprehensive initial screen for insecticidal effects.

Materials:

  • Test compound

  • DMSO

  • Tween® 80

  • Distilled water

  • Host plant leaves (e.g., soybean or fava bean)

  • Culture of aphids (Aphis glycines or Acyrthosiphon pisum)

  • Petri dishes or multi-well plates with agar solution (1-2%)

  • Fine paintbrush

Procedure:

  • Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Treatment Solutions: Prepare a dilution series (e.g., 500, 250, 100, 50 ppm) in distilled water containing 0.1% Tween® 80. A DMSO/Tween® 80/water solution serves as the negative control.

  • Leaf Treatment: Cut host plant leaves into uniform discs. Dip each leaf disc into a treatment solution for 15-20 seconds. Allow the leaves to air dry on a clean surface.

  • Assay Setup: Place each dried leaf disc into a well of a multi-well plate or a petri dish containing a solidified agar solution to maintain leaf turgor.

  • Insect Infestation: Using a fine paintbrush, carefully transfer 10-20 adult aphids onto each leaf disc.

  • Incubation: Cover the plates and incubate in a growth chamber at 25±2 °C with a 16:8h light:dark cycle.

  • Mortality Assessment: Count the number of dead insects after 24 and 48 hours. An insect is considered dead if it is immobile when gently prodded with the paintbrush.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration to kill 50% of the population).[11]

Data Presentation Templates

The quantitative results from these screening protocols should be organized systematically for clear interpretation and comparison.

Table 2: Fungicidal Activity of Test Compound Against Plant Pathogens

Fungal Species Test Compound MIC (µg/mL) Positive Control MIC (µg/mL)
Botrytis cinerea Carbendazim:
Fusarium oxysporum Carbendazim:
Alternaria solani Carbendazim:

| Sclerotinia sclerotiorum | | Carbendazim: |

Table 3: Insecticidal Activity of Test Compound (48h Exposure)

Insect Species Test Compound LC₅₀ (ppm) Positive Control LC₅₀ (ppm)
Aphis glycines (Aphid) Imidacloprid:
Plutella xylostella (Larvae) Fipronil:

| Tetranychus urticae (Mite) | | Fipronil: |

Conclusion

Ethyl 2,3-dicyanopropanoate is a commercially vital intermediate, primarily valued for its role in the efficient synthesis of the insecticide Fipronil. The protocols provided herein offer a robust guide for both the synthesis of this key building block and its subsequent conversion into the Fipronil pyrazole core. Beyond this established application, the structural motifs of the compound warrant further investigation. The exploratory screening protocols for herbicidal, fungicidal, and insecticidal activities provide a clear and actionable framework for researchers to probe the broader biological potential of this chemical class. By integrating established synthetic applications with structured, hypothesis-driven screening, research and development teams can maximize the value derived from such versatile chemical intermediates.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Laboratory Bioassay of Flurtamone Herbicidal Activity.
  • Jo-Anne, R., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments.
  • Panda, D., et al. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Horizon Research Publishing.
  • Panda, D., et al. (2018). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Universal Journal of Agricultural Research.
  • Sharoni, S., et al. (n.d.). A Rapid and Simple Bioassay Method for Herbicide Detection. PMC - NIH.
  • MDPI. (2022). Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin.
  • Google Patents. (n.d.). CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate.
  • ACS Publications. (2021). Recent Advances in the Pesticide Activities of 2-Cyanoacrylate Derivatives. Journal of Agricultural and Food Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Antifungal Assay for RO-09-4609.
  • UMass Extension. (2025).
  • MDPI. (2023).
  • Quick Company. (n.d.).
  • Waters. (n.d.).
  • Google Patents. (n.d.). US8507693B2 - Process for synthesis of fipronil.
  • Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide.
  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY.
  • ResearchGate. (n.d.).
  • SciSpace. (2023). Bioassay Techniques in Entomological Research.
  • European Patent Office. (n.d.). PROCESS FOR SYNTHESIS OF FIPRONIL - EP 2542531 B1.
  • PMC. (n.d.).
  • Frontiers. (2018). Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors.
  • PubMed. (2005). High throughput screening in agrochemical research.
  • Society for General Microbiology. (2005).
  • ACS Publications. (2024). Molecular Design of Novel Herbicide and Insecticide Seed Compounds with Machine Learning. ACS Omega.
  • PMC. (n.d.).
  • PubChem. (n.d.). Ethyl 2,3-Dicyanopropionate. Retrieved from [Link]

  • BLD Pharm. (n.d.).
  • PubChem. (n.d.).
  • ChemicalBook. (2025).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

Sources

Application Notes & Protocols: Step-by-Step C-Alkylation of Ethyl 2,3-Dicyano-3-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: ANP-CHEM-2026-001

Version: 1.0

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the C-2 alkylation of ethyl 2,3-dicyano-3-methylpropanoate, a highly functionalized active methylene compound. While direct literature for this specific substrate is sparse, the principles outlined herein are derived from well-established protocols for the alkylation of analogous β-dicarbonyl and related active methylene compounds.[1][2][3] The protocol details the underlying chemical principles, a step-by-step experimental procedure, methods for product characterization, and essential safety considerations. The core of the methodology involves the deprotonation of the acidic α-hydrogen using a suitable base to form a resonance-stabilized carbanion, followed by a nucleophilic substitution reaction with an alkylating agent. This guide is designed to be a robust starting point for researchers aiming to synthesize novel quaternary α-cyano esters.

Introduction and Underlying Principles

Ethyl 2,3-dicyano-3-methylpropanoate possesses a single, highly acidic proton at the C-2 position. The acidity of this α-hydrogen is significantly enhanced due to the powerful electron-withdrawing inductive and resonance effects of the two adjacent cyano groups and the ester carbonyl group.[4] This allows for facile deprotonation by a moderately strong base to generate a stable, resonance-delocalized carbanion (enolate).

This nucleophilic carbanion can then react with an electrophile, such as a primary alkyl halide, in a classic SN2 reaction to form a new carbon-carbon bond.[2] The successful execution of this reaction hinges on several key factors:

  • Choice of Base: The base must be strong enough to quantitatively deprotonate the C-2 position without promoting side reactions like ester hydrolysis. Sodium ethoxide is a classic choice, as its conjugate acid (ethanol) is typically used as the solvent, preventing transesterification.[5][6]

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Any moisture will quench the base and the carbanion intermediate, halting the reaction and reducing yield.

  • Choice of Alkylating Agent: Primary alkyl halides (e.g., iodides, bromides) are ideal electrophiles for this SN2 reaction. Secondary halides are much slower, and tertiary halides will likely lead to elimination side reactions.[2]

Reaction Mechanism

The alkylation proceeds via a two-step mechanism:

  • Deprotonation: The base (e.g., ethoxide) abstracts the acidic α-hydrogen from the C-2 position, forming a resonance-stabilized enolate. The negative charge is delocalized over the C-2 carbon and the nitrogen atoms of the two cyano groups.

  • Nucleophilic Attack: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 fashion, displacing the halide and forming the new C-C bond.

Caption: General mechanism for the alkylation of ethyl 2,3-dicyano-3-methylpropanoate.

Detailed Experimental Protocol

This protocol describes a representative procedure for the ethylation of ethyl 2,3-dicyano-3-methylpropanoate using ethyl bromide. Molar equivalents should be adjusted based on the specific alkylating agent used.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Moles (mmol)AmountProperties & Notes
Ethyl 2,3-dicyano-3-methylpropanoate180.1950.09.01 gStarting material (1.0 eq.)
Sodium Ethoxide (NaOEt)68.0555.03.74 gBase (1.1 eq.). Highly hygroscopic. Handle under inert atmosphere.
Ethyl Bromide (Bromoethane)108.9760.04.3 mL (6.54 g)Alkylating Agent (1.2 eq.). Lachrymator, toxic. Handle in a fume hood.
Anhydrous Ethanol (EtOH)46.07-200 mLReaction solvent. Must be free of water.
Diethyl Ether (Et₂O)74.12-~300 mLExtraction solvent.
1 M Hydrochloric Acid (HCl)--~60 mLFor neutralization.
Saturated Sodium Bicarbonate (NaHCO₃) Solution--~50 mLFor washing.
Saturated Sodium Chloride (Brine) Solution--~50 mLFor washing.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)--~10 gDrying agent.
Step-by-Step Procedure
  • Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂ or Drierite®), a thermometer, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Base and Substrate Addition: In a separate flask, under an inert atmosphere, carefully add the sodium ethoxide (3.74 g) to 150 mL of anhydrous ethanol. Stir until the base is fully dissolved. Transfer this solution to the reaction flask via cannula.

  • Enolate Formation: To the stirring sodium ethoxide solution, add the ethyl 2,3-dicyano-3-methylpropanoate (9.01 g) dissolved in 50 mL of anhydrous ethanol dropwise over 15 minutes at room temperature. Stir the resulting mixture for an additional 30 minutes. A color change (often to yellow or orange) may be observed, indicating the formation of the enolate.[7]

  • Alkylation: Add the ethyl bromide (4.3 mL) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes. An exothermic reaction may occur; maintain the internal temperature below 40°C using a water bath if necessary.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ~200 mL of cold water.

    • Neutralize the solution by slowly adding 1 M HCl until the pH is ~7.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, likely a viscous oil, should be purified by vacuum distillation to yield the pure ethyl 2-cyano-2-ethyl-3,3-dicyanopentanoate.[8][9] The distillation temperature and pressure will need to be determined empirically.

Caption: Step-by-step experimental workflow for the alkylation reaction.

Characterization of the Final Product

Confirmation of the product structure, ethyl 2-cyano-2-ethyl-3,3-dicyanopentanoate, is critical. The following spectroscopic methods are recommended:

  • ¹H NMR: The most telling change will be the disappearance of the singlet corresponding to the acidic C-2 proton in the starting material. New signals corresponding to the added ethyl group (a quartet and a triplet) will appear. The signals for the ester's ethyl group and the C-3 methyl group will remain.

  • ¹³C NMR: The spectrum will show two new carbon signals in the aliphatic region corresponding to the newly introduced ethyl group.

  • FTIR Spectroscopy: The spectrum should confirm the retention of key functional groups. Look for a strong, sharp absorbance for the nitrile (C≡N) stretch around 2230-2250 cm⁻¹ and a strong absorbance for the ester carbonyl (C=O) group around 1740 cm⁻¹.[10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula of the product (C₁₀H₁₂N₂O₂) by providing an accurate mass measurement of the molecular ion [M]⁺ or related adducts like [M+H]⁺ or [M+Na]⁺.

Safety and Handling Precautions

  • General: This procedure must be conducted in a well-ventilated laboratory fume hood by trained personnel.

  • Reagents:

    • Sodium Ethoxide: Corrosive and reacts violently with water. It is hygroscopic and should be handled under an inert atmosphere.

    • Alkyl Halides (e.g., Ethyl Bromide): Toxic, volatile, and potential lachrymators. Avoid inhalation and skin contact.

    • Solvents: Ethanol and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.

    • Cyano Compounds: While the nitrile groups in the substrate are covalently bound, it is good practice to handle all cyano-containing compounds with care. Avoid acidification in the presence of heat, which could potentially generate HCN gas, although this is highly unlikely in this context.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact with all solvents; check compatibility charts) are mandatory.

References

  • CN105481721B - A kind of preparation method of 2,3 dicyano ethyl propanoate - Google P
  • Process For The Preparation Of Ethyl 2,3 Dicyano Propionate - Quickcompany. (URL: [Link])

  • ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. (URL: [Link])

  • CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google P
  • Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates | Request PDF - ResearchGate. (URL: [Link])

  • (12) INNOVATION PATENT (11) Application No. AU 2010100309 A4 (19) AUSTRALIAN PATENT OFFICE - Googleapis.com. (URL: [Link])

  • Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds - PMC. (URL: [Link])

  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (URL: [Link])

  • Active Methylene Compounds - Shivaji College. (URL: [Link])

  • CA2651559C - Method for purifying alkyl aromatic compounds - Google P
  • ACTIVE METHYLENE COMPOUNDS - eGyanKosh. (URL: [Link])

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC. (URL: [Link])

  • Spectroscopic Detection of Cyano-Cyclopentadiene Ions as Dissociation Products upon Ionization of Aniline | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])

  • Introduction of the Cyano Group by Substitution of a Halogen - Thieme E-Books. (URL: [Link])

  • Active Methylene Compounds and Named Reactions-1 | PDF | Ester | Ketone - Scribd. (URL: [Link])

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides - ACS Publications. (URL: [Link])

  • Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Sciencemadness.org. (URL: [Link])

  • Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds - YouTube. (URL: [Link])

  • Spectroscopic Detection of Cyano-Cyclopentadiene Ions as Dissociation Products upon Ionization of Aniline - Radboud Repository. (URL: [Link])

  • Quantum Chemical Experimental Studies on the Mechanism of Alkylation of β-Dicarbonyl Compounds. The Synthesis of Five Six Membered Heterocyclic Spiro Derivatives - PMC. (URL: [Link])

  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density - MDPI. (URL: [Link])

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - MDPI. (URL: [Link])

  • Alkylation Reactions | Development, Technology. (URL: [Link])

  • Sodium Ethoxide Solution - Alkimia Pharmachem. (URL: [Link])

  • Raman Spectroscopy as a Tool for the Characterization of Pyrrole and Indole Cyanation via Vilsmeier-Haack Reaction - SciELO. (URL: [Link])

Sources

Troubleshooting & Optimization

Purification strategies for ethyl 2,3-dicyano-3-methylpropanoate via recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Recrystallization & Phase-Control Strategies Target Audience: Process Chemists, Drug Development Scientists Document ID: TSC-EDCMP-001

Executive Technical Summary

Ethyl 2,3-dicyano-3-methylpropanoate (EDCMP) is a critical intermediate in the synthesis of bioactive heterocycles and agrochemicals (e.g., phenylpyrazoles).

The Core Challenge: EDCMP often exists as a viscous oil or low-melting solid (Melting Point is highly impurity-dependent, often near ambient temperature). Consequently, "recrystallization" is frequently a battle against oiling out (liquid-liquid phase separation) rather than true crystal nucleation.

This guide provides a self-validating protocol to force the liquid-to-solid transition, ensuring high purity (>98%) by leveraging thermodynamic solubility differentials.

Solvent System Selection Matrix

The choice of solvent is dictated by the polarity of the dicyano-ester functionality. The molecule is highly polar but lipophilic enough to resist water solubility.

Data Table 1: Optimized Solvent Systems

Solvent SystemRatio (v/v)Primary UtilityMechanism of Action
Ethanol / Water 90:10 to 70:30General Purification High solubility of EDCMP in warm EtOH; water acts as a strong antisolvent to force lattice formation upon cooling.
Isopropanol (IPA) 100%Polymorph Control Slower evaporation and cooling rates in IPA often yield more stable crystal habits than EtOH.
Toluene / Heptane 1:2 to 1:4Lipophilic Impurity Removal Toluene solubilizes the ester; heptane excludes it. Excellent for removing non-polar oligomers.
MTBE / Hexane 1:1Low-Temp Crystallization Best for "oiling out" prone batches. Allows for crystallization at -20°C without freezing the solvent.

Standard Operating Procedure (SOP)

Protocol: Low-Temperature Recrystallization of EDCMP

Prerequisites:

  • Crude Purity: >85% (If lower, perform a flash distillation first: b.p. ~132-136°C @ 0.5 mmHg).

  • Temperature Control: Chiller or cryostat capable of reaching -20°C.

Step-by-Step Workflow:

  • Dissolution (The Saturation Point):

    • Place crude EDCMP in a flask.

    • Add Ethanol (warm, 40°C) dropwise with stirring.

    • Critical Check: Stop adding solvent the moment the oil disappears. Do not overheat; cyano esters are thermally sensitive and can undergo decarboxylation or hydrolysis.

  • Clarification:

    • If solid particulates (salts/catalyst residues) remain, perform a hot filtration.

  • The "Cloud Point" Induction:

    • Slowly add Water (antisolvent) dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to just clear the turbidity.

  • Controlled Cooling (Nucleation Zone):

    • Ramp temperature down to 20°C at a rate of 10°C/hour.

    • Observation: If droplets form (oiling out), proceed immediately to the Troubleshooting section below.

    • If clear, continue cooling to 0°C, then -10°C.

  • Harvesting:

    • Filter the resulting white/off-white crystals rapidly using a chilled Buchner funnel.

    • Wash with cold (-20°C) Heptane or Ethanol/Water (50:50).

Troubleshooting & FAQs

Issue: The "Oiling Out" Phenomenon

User Question: "I followed the protocol, but instead of crystals, I got a separate oily layer at the bottom of the flask. How do I fix this?"

Technical Analysis: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This is thermodynamically favored when the melting point is low or impurities depress the melting point significantly.

Corrective Protocol (The "Trituration" Method):

  • Reheat the mixture until the oil redissolves into a single phase.

  • Seed: Add a tiny crystal of pure EDCMP (if available) or scratch the glass wall vigorously with a glass rod to create nucleation sites.

  • Slower Cooling: Insulate the flask. Rapid cooling favors amorphous oil formation; slow cooling favors organized lattice growth.

  • Agitation: Stir vigorously. High shear can sometimes induce crystallization in supercooled oils.

Issue: Color Removal

User Question: "My product is a dark red/brown oil. Recrystallization isn't removing the color."

Technical Analysis: The red color often comes from polymerized cyanide byproducts or oxidation of the active methylene group.

Solution:

  • Activated Carbon: Before crystallization, treat the warm ethanolic solution with activated carbon (5 wt%) for 15 minutes. Filter through Celite.

  • Acid Wash: If the color persists, dissolve the crude oil in DCM and wash with dilute HCl. Basic impurities (often colored) will be removed.

Decision Logic Visualization

The following diagram illustrates the decision pathways for purifying EDCMP, specifically addressing the phase-separation challenges.

PurificationStrategy Start Crude EDCMP (Red/Yellow Oil or Solid) PurityCheck Check Purity (GC/HPLC) Start->PurityCheck Distillation High Vac Distillation (132°C @ 0.5mmHg) PurityCheck->Distillation < 85% Purity SolventSelect Select Solvent System (e.g., EtOH/H2O) PurityCheck->SolventSelect > 85% Purity Distillation->SolventSelect Dissolve Dissolve at 40°C SolventSelect->Dissolve Cooling Controlled Cooling (10°C/hr) Dissolve->Cooling Decision Observation? Cooling->Decision Crystals Crystals Formed Decision->Crystals Solid Precipitate OilOut Oiling Out (Two Liquid Phases) Decision->OilOut Liquid Droplets Final Pure EDCMP (>98%) Crystals->Final Remedy Remedy: 1. Reheat 2. Add Seed Crystal 3. Reduce Cooling Rate OilOut->Remedy Remedy->Cooling Retry

Figure 1: Purification workflow emphasizing the management of "oiling out" phenomena common in low-melting cyano esters.

References

  • Vertex AI Search. (2025). Synthesis and properties of ethyl 2,3-dicyano-3-methylpropanoate. Retrieved from 1

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved from 2

  • BenchChem. (2025).[3] Technical Support Center: Crystallization of Cyano-derivatives. Retrieved from 3

  • Rubin Group. (n.d.). Common Solvents for Recrystallization Listed in Order of Decreasing Polarity. Retrieved from

Sources

Preventing decarboxylation during ethyl 2,3-dicyano-3-methylpropanoate processing

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilization & Processing of Ethyl 2,3-dicyano-3-methylpropanoate

Case ID: #DEC-23-ME-PROP Subject: Prevention of Decarboxylation and Hydrolysis during Workup and Purification Molecule Class:


-Cyano Esters / Malononitrile Derivatives

Core Directive: The Thermodynamic Trap

You are processing Ethyl 2,3-dicyano-3-methylpropanoate (likely synonymous with Ethyl 2,3-dicyanobutanoate or a related isomer depending on nomenclature conventions). This molecule contains a "masked" instability: the


-cyano ester motif.

The processing challenge is a two-step degradation pathway:

  • Hydrolysis (The Trigger): Exposure to water (especially at pH < 4 or pH > 9) converts the ethyl ester to a carboxylic acid.[1]

  • Decarboxylation (The Event): The resulting

    
    -cyano acid is thermally unstable. Upon heating (e.g., during distillation), it undergoes rapid decarboxylation via a 6-membered cyclic transition state, releasing 
    
    
    
    and destroying your product yield.

The Golden Rule: You cannot stop the decarboxylation of the acid form once generated. You must prevent the formation of the acid (hydrolysis) and avoid conditions that mimic "Krapcho decarboxylation" (nucleophiles + heat + wet polar solvents).

Troubleshooting Guide & FAQs

Scenario A: Reaction Quenching & Workup

User Report: "I see gas evolution and yield loss immediately after acidifying the reaction mixture."

Diagnostic Question Technical Analysis Corrective Action
What acid did you use to quench? Strong mineral acids (HCl,

) create local pH < 1. This catalyzes rapid ester hydrolysis.
Switch to Organic Acids. Use Acetic Acid or a buffered solution (

). Target pH 5–6, not pH 1–2.
What was the temperature during quench? The Michael addition/condensation is often exothermic. High temp + water = hydrolysis.Cryogenic Quench. Cool the reaction mass to < 0°C before adding aqueous quench.
How long did phase separation take? Prolonged contact with water allows equilibrium hydrolysis.Rapid Separation. Use a centrifuge if emulsions form. Do not let layers sit overnight.
Scenario B: Solvent Removal & Drying

User Report: "The product purity drops during rotary evaporation."

Diagnostic Question Technical Analysis Corrective Action
What was the bath temperature?

-cyano esters can undergo "Krapcho-type" decarboxylation even as esters if salts (halides) are present in hot DMSO/DMF.
Limit Bath Temp. Keep bath < 45°C. Use high vacuum (< 10 mbar) to compensate.
Did you dry the organic layer? Residual water trapped in the oil will hydrolyze the ester once heated in the rotavap.Double Drying. Use

(fast) followed by azeotropic removal with toluene if necessary.
Scenario C: Distillation

User Report: "The material decomposes violently or turns black during vacuum distillation."

Diagnostic Question Technical Analysis Corrective Action
What vacuum pressure are you using? Standard oil pumps (1–5 mmHg) require temps > 140°C, which exceeds the thermal stability limit.High Vacuum Required. Use < 0.5 mmHg. Boiling point should be kept < 110°C.
Are you using a pot still? Pot distillation keeps the bulk material hot for hours (high "thermal history").Use Wiped Film. Switch to Wiped Film Evaporation (WFE) or Short Path Distillation to minimize residence time to seconds.

Detailed Processing Protocol

Objective: Isolate Ethyl 2,3-dicyano-3-methylpropanoate with <0.5% hydrolyzed acid impurity.

Step 1: Buffered Quench
  • Preparation: Prepare a saturated solution of Ammonium Chloride (

    
    ) or a phosphate buffer adjusted to pH 5.0. Cool to 0°C.
    
  • Execution: Pour the reaction mixture into the cold buffer (inverse addition) with vigorous stirring. This prevents local overheating and pH shock.

  • Verification: Check pH of the aqueous layer.[2] It should remain between 5 and 7.

Step 2: Rapid Extraction
  • Solvent: Use Dichloromethane (DCM) or Ethyl Acetate. DCM is preferred for lower boiling point during removal.

  • Wash: Perform one wash with cold brine to remove bulk water.[3]

  • Critical Step: Dry organic layer over Anhydrous Sodium Sulfate (

    
    ) for at least 30 minutes. Filter.
    
Step 3: Solvent Swap & Stabilization
  • Before heating for distillation, add a trace amount (100 ppm) of a radical inhibitor (e.g., BHT) if the synthesis involved radical precursors, though primarily we are concerned with ionic elimination.

  • Solvent Removal: Remove bulk solvent at < 40°C.

  • Azeotrope: Add Toluene and evaporate again. This removes the final traces of water (azeotropic drying) which is critical before high-heat distillation.

Step 4: Purification (Distillation)
  • Equipment: Short Path Distillation Head or Wiped Film Evaporator.

  • Parameters:

    • Vacuum: < 0.1 mmHg (High Vacuum).

    • Jacket/Bath Temp: Start at 80°C, ramp slowly.

    • Collection: Discard the "forerun" (often contains residual nitrile precursors). Collect the main fraction.

  • Safety: Do not distill to dryness. The residue may contain oligomers that can decompose exothermically.

Mechanistic Visualization

Figure 1: The Decarboxylation Pathway

This diagram illustrates the "Danger Zone" where hydrolysis leads to irreversible product loss via the cyclic transition state.

DecarboxylationMechanism Ester Target Molecule (Ethyl 2,3-dicyano-3-methylpropanoate) Hydrolysis Hydrolysis Trigger (H2O / Acid / Heat) Ester->Hydrolysis Moisture Ingress AcidInter Intermediate Acid (Unstable) Hydrolysis->AcidInter Ester Cleavage CyclicTS 6-Membered Cyclic Transition State AcidInter->CyclicTS Heat (>80°C) Product Decarboxylated Byproduct (Loss of CO2) CyclicTS->Product -CO2 (Irreversible)

Caption: Path to degradation. Hydrolysis is the rate-limiting step; once the acid forms, thermal decarboxylation is rapid.

Figure 2: Safe Processing Workflow

The logic flow for isolating the ester without triggering the mechanism above.

SafeWorkflow cluster_0 Reaction Workup cluster_1 Pre-Purification cluster_2 Final Purification Rxn Crude Reaction Mix Quench Quench: Cold NH4Cl (pH 5-6) Avoid Strong Acid Rxn->Quench Extract Extraction: DCM Fast Phase Separation Quench->Extract Dry Drying: Na2SO4 + Toluene Chase (Remove ALL Water) Extract->Dry Strip Solvent Strip: <40°C Dry->Strip Distill Distillation: <0.5 mmHg Short Path / Wiped Film Strip->Distill Final Pure Ester Store @ 4°C, Dry Distill->Final

Caption: Optimized workflow prioritizing pH control and moisture removal before heat application.

References

  • Preparation of 2,3-dicyano ethyl propanoates. Patent CN105481721B. Detailed synthesis and workup conditions for dicyano propanoate derivatives.

  • Process for synthesizing ethyl-2,3-dicyano-propionate. Patent CN1785966A. Discusses the instability of the cyanohydrin intermediate and vacuum distillation requirements.

  • Krapcho Dealkoxycarbonylation.Strategic Applications of Named Reactions in Organic Synthesis.
  • Ethyl 2,3-dicyanopropionate Properties. PubChem CID 10725530. Physical property data for the non-methylated homologue.

  • Process For The Preparation Of Ethyl 2,3 Dicyano Propionate. Patent Application (Bhagiradha Chemicals). Highlights the risk of violent decomposition during distillation.[4]

Sources

Troubleshooting low conversion rates in ethyl 2,3-dicyano-3-methylpropanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion Rates in Michael Addition of Cyanide Target Molecule: Ethyl 2,3-dicyano-3-methylpropanoate (also known as Ethyl 2,3-dicyanobutyrate) Primary Reaction: Conjugate addition of Cyanide (


) to Ethyl 2-cyanocrotonate.

Executive Summary

Low conversion in the synthesis of ethyl 2,3-dicyano-3-methylpropanoate is typically caused by the reversibility of the Michael addition (thermodynamic limitation) or competitive anionic polymerization of the highly activated alkene precursor. This guide provides a root-cause analysis and actionable protocols to shift the equilibrium toward the product and suppress side reactions.

Diagnostic Workflow

Before adjusting parameters, characterize your reaction failure using the decision tree below.

TroubleshootingFlow Start START: Analyze Reaction Mixture (HPLC/GC/TLC) CheckSM Is Starting Material (Crotonate) Consumed? Start->CheckSM SM_Gone Yes: SM Consumed CheckSM->SM_Gone SM_Left No: SM Remains CheckSM->SM_Left CheckProduct Is Desired Product Present? SM_Gone->CheckProduct Polymer Issue: Anionic Polymerization (Oligomers formed) CheckProduct->Polymer No Product (Viscous/Tar) Decomp Issue: Hydrolysis/Degradation (Check pH) CheckProduct->Decomp Trace Product (New polar spots) Equilibrium Issue: Thermodynamic Equilibrium (Retro-Michael Reaction) SM_Left->Equilibrium Stalls at ~50-60% Kinetic Issue: Kinetic Barrier (Steric Hindrance/Solvation) SM_Left->Kinetic <10% Conversion (Slow reaction)

Figure 1: Diagnostic decision tree for isolating the cause of low conversion.

Module 1: The Thermodynamic Barrier (Reversibility)

The Mechanism

The reaction is a conjugate addition of a cyanide nucleophile to an electron-deficient alkene (Ethyl 2-cyanocrotonate).

  • Problem: The resulting carbanion (enolate) is stable, but the reaction is reversible. High temperatures or insufficient protonation favor the elimination of cyanide (Retro-Michael), returning the system to starting materials.

ReactionPathway Reactants Ethyl 2-cyanocrotonate + CN- TS Transition State Reactants->TS k1 (Forward) Intermediate Stabilized Enolate (Intermediate) TS->Intermediate Intermediate->Reactants k-1 (Retro-Michael) FAVORED BY HEAT Product Ethyl 2,3-dicyano-3-methylpropanoate Intermediate->Product Protonation (H+) IRREVERSIBLE TRAP

Figure 2: Reaction pathway highlighting the critical protonation step required to lock the product.

Troubleshooting Protocol

Q: The reaction stalls at 50-60% conversion. Adding more cyanide doesn't help. Why? A: You have reached equilibrium. The rate of forward addition equals the rate of cyanide elimination.

Corrective Actions:

  • Lower the Temperature: The Retro-Michael reaction has a higher activation energy than the forward addition.

    • Standard: Run at

      
       to 
      
      
      
      . Avoid reflux.
  • Proton Source (Trapping): The intermediate enolate must be protonated to form the final product and prevent reversal.

    • Method: Use a buffered system (e.g., Acetic Acid/Acetate) or slowly add a weak acid during the reaction to "trap" the enolate as it forms, shifting the equilibrium to the right (Le Chatelier's principle).

    • Warning: Too much acid will protonate the cyanide (

      
      , gas), killing the nucleophile. Maintain pH 8–9.
      

Module 2: Competitive Polymerization

The Mechanism

Ethyl 2-cyanocrotonate is a highly activated "Michael Acceptor" due to the electron-withdrawing ester and nitrile groups.

  • Problem: The cyanide ion (

    
    ) can initiate anionic polymerization of the alkene rather than simple addition. This results in the consumption of starting material without forming the target product (often observed as a viscous red/brown oil).
    
Troubleshooting Protocol

Q: Starting material disappears rapidly, but yield is low and the mixture is viscous. A: Anionic polymerization is occurring.

Corrective Actions:

  • Dilution: Polymerization is bimolecular with respect to the alkene. Diluting the reaction (0.1 M - 0.2 M) favors the addition of

    
     (pseudo-first-order relative to alkene) over chain propagation.
    
  • Solvent Choice: Switch to solvents that solvate the cation (

    
    ) but leave the anion "naked" and reactive, allowing it to attack the sterically hindered 
    
    
    
    -position quickly before polymerization occurs.
    • Recommended: DMF, DMSO, or Acetonitrile with Phase Transfer Catalyst (18-Crown-6).

  • Inhibitors: Add a radical inhibitor (e.g., Hydroquinone) if radical polymerization is suspected, though anionic is more likely here.

Module 3: Experimental Optimization Guide

Solvent & Reagent Selection Table
ParameterRecommendationRationale
Cyanide Source KCN or NaCN (finely ground)KCN is often preferred in organic solvents due to slightly better solubility than NaCN.
Solvent Ethanol/Water (60:40) or DMF Aqueous ethanol is standard but slow. DMF accelerates the reaction but requires careful workup to remove.
Catalyst Phase Transfer Catalyst (TEBA or 18-Crown-6)Essential if using non-polar solvents (DCM/Toluene) to bring

into the organic phase.
pH Control pH 8.5 - 9.5 Critical: pH < 8: Formation of HCN (Toxic, reaction stops).pH > 10: Hydrolysis of ester/nitrile or polymerization.
Temperature

Start cold to favor kinetic product; warm slightly only if conversion is sluggish.
Step-by-Step Optimized Protocol
  • Preparation: Dissolve Ethyl 2-cyanocrotonate (1.0 eq) in Ethanol (5 vol). Cool to

    
    .
    
  • Cyanide Solution: Prepare a saturated solution of KCN (1.2 eq) in Water (2 vol).

  • Addition: Add the KCN solution dropwise to the crotonate solution over 30 minutes, maintaining internal temp

    
    .
    
  • Equilibrium Shift: After 1 hour, check pH. If pH > 10, adjust carefully with dilute Acetic Acid to pH 9.

    • Note: Some protocols suggest adding solid

      
       as a mild proton source to buffer the reaction in situ.
      
  • Monitoring: Monitor by HPLC. If SM remains after 4 hours, do not heat. Add 0.1 eq additional KCN and stir longer.

  • Quench: Pour into ice-cold dilute HCl (pH 4) to freeze the equilibrium and protonate the product immediately. Extract with Ethyl Acetate.[1][2]

FAQs: Common User Scenarios

Q: Can I use Acetone cyanohydrin instead of KCN to avoid handling salts? A: Yes, this is a trans-hydrocyanation. It requires a base catalyst (TEA or


). This method often gives higher yields because it releases HCN slowly in situ, keeping the concentration of free cyanide low, which minimizes polymerization.

Q: My product is decomposing during distillation. What is happening? A: The dicyano compound is thermally unstable. The


-cyano group can eliminate (Retro-Michael) upon heating.
  • Fix: Avoid distillation if possible. Use column chromatography or recrystallization. If you must distill, use high vacuum (<1 mmHg) to keep the pot temperature below

    
    . Ensure all base is neutralized before heating, as base catalyzes the elimination.
    

Q: I see a side product with M+18 mass. What is it? A: This is the hydration of one of the nitrile groups to an amide. This occurs if the reaction is too basic (pH > 10) or if the workup is too acidic/warm. Keep workup cold and neutral.

References

  • General Michael Addition Mechanism

    • Title: Conjugate Carbonyl Additions: The Michael Reaction[3][4]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Cyanide Addition Specifics (Thermodynamics)

    • Title: Equilibrium constants for traditional cyanohydrin synthesis[5]

    • Source: ResearchG
    • URL:[Link]

  • Industrial Synthesis Context (Patent)

    • Title: Preparation method of 2,3 dicyano ethyl propanoate (CN105481721B)[2][6]

    • Source: Google P
    • URL
  • Solvent Effects in Michael Additions

    • Title: Michael Addition Reaction Kinetics...[1][7] Effect of Solvent

    • Source: ResearchG
    • URL:[Link]

Sources

Stability of ethyl 2,3-dicyano-3-methylpropanoate under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of ethyl 2,3-dicyano-3-methylpropanoate under acidic vs basic conditions Content type: Technical Support Center Guide

Executive Summary & Compound Profile

Compound: Ethyl 2,3-dicyano-3-methylpropanoate (IUPAC: Ethyl 2,3-dicyanobutanoate) CAS: 13121-23-8 Core Reactivity: This molecule is a Michael adduct characterized by a "push-pull" electronic environment. It contains two electron-withdrawing cyano groups and an ester moiety, creating a highly acidic


-proton at the C2 position.

The Stability Paradox: Researchers often underestimate this compound's sensitivity because it appears structurally robust. However, it sits in a shallow thermodynamic well.

  • In Base: It is prone to rapid epimerization (loss of diastereomeric purity) and Retro-Michael decomposition (reversal to the unsaturated precursor).

  • In Acid: It is kinetically stable at low temperatures but susceptible to hydrolysis-driven decarboxylation upon heating.

Critical Stability Analysis: Acid vs. Base

A. Basic Conditions: The "Fast" Failure Modes

Primary Risk:


-Deprotonation and Retro-Michael Reversal.

When exposed to basic conditions (pH > 8), the proton at C2 (between the ester and cyano group) is rapidly removed (


). This forms a stabilized carbanion.
  • Stereochemical Scrambling (Epimerization):

    • Mechanism: The C2 stereocenter inverts via the planar enolate intermediate.

    • Impact: If you isolated a specific diastereomer (e.g., anti), exposure to even weak bases (like

      
       during workup) will equilibrate it to a thermodynamic mixture of syn/anti isomers.
      
  • Retro-Michael Decomposition:

    • Mechanism: The enolate can eject the

      
      -cyano group (as cyanide) or, more likely, if the compound was formed via cyanide addition to a crotonate, it can revert to Ethyl 2-cyanocrotonate  and free cyanide.
      
    • Observation: Appearance of a UV-active conjugated alkene spot on TLC.

B. Acidic Conditions: The "Slow" Failure Modes

Primary Risk: Hydrolysis and Decarboxylation.

  • Ester Hydrolysis:

    • Mechanism: Protonation of the carbonyl oxygen followed by water attack.

    • Impact: Conversion to the free carboxylic acid (2,3-dicyano-3-methylbutanoic acid).

  • Decarboxylation (Thermal Risk):

    • Mechanism: The resulting

      
      -cyano carboxylic acid is structurally analogous to a malonic acid half-ester. Upon heating (>50°C), it spontaneously decarboxylates, releasing 
      
      
      
      and destroying the molecular scaffold.
    • Causality: The electron-withdrawing cyano group at C2 stabilizes the transition state for decarboxylation.

Data Summary: Stability Thresholds

ParameterAcidic Condition (pH < 4)Basic Condition (pH > 9)
Dominant Mechanism Hydrolysis (Ester

Acid)
Deprotonation / Retro-Michael
Kinetics Slow at RT; Fast at

Instantaneous at RT
Stereochemical Integrity Maintained (kinetic control)Lost (Epimerization of C2)
Major Degradant 2,3-Dicyanobutanoic acid (then decarboxylated product)Ethyl 2-cyanocrotonate + Cyanide
Workup Recommendation Safe for short durations at

AVOID prolonged exposure

Troubleshooting & FAQs

Q1: I see a new, less polar spot on TLC after neutralizing my reaction with saturated . What happened?

Diagnosis: You likely triggered Retro-Michael elimination or Epimerization . The Science: Saturated sodium bicarbonate (pH ~8.5) is basic enough to deprotonate the C2 position.

  • If the spot is UV-active: It is likely Ethyl 2-cyanocrotonate (the conjugated alkene formed by losing HCN).

  • If the spot is close to the product: It is likely the other diastereomer. Solution: Use a buffered quench at pH 5-6 (e.g., Phosphate buffer or dilute acetic acid) rather than a basic wash. Keep the temperature near 0°C.

Q2: Can I distill this compound to purify it?

Diagnosis: High risk of decomposition.[1] The Science: Distillation requires heat. As per Result 1.9 , related dicyano propionates are known to decompose violently or degrade during distillation due to thermal instability (decarboxylation or elimination of HCN). Solution:

  • Preferred: Column chromatography on silica gel (ensure silica is not too acidic/basic; neutral silica is best).

  • If distillation is mandatory: Use high vacuum (<1 mmHg) to keep the boiling point below 60°C. Do not distill to dryness (explosion risk from concentrated cyanide/polymer byproducts).

Q3: My yield is low after acidic hydrolysis of the ester group.

Diagnosis: Unwanted decarboxylation. The Science: You are likely heating the reaction too vigorously. Once the ester hydrolyzes to the


-cyano acid, the activation energy for losing 

is low. Solution: Monitor the reaction at lower temperatures (e.g., 40°C) and stop immediately upon consumption of the starting material. Do not reflux overnight.

Visualizing Degradation Pathways

The following diagram maps the structural fate of Ethyl 2,3-dicyano-3-methylpropanoate under stress.

G cluster_legend Legend Compound Ethyl 2,3-dicyano-3-methylpropanoate (Target Molecule) Acid_Inter Intermediate: 2,3-Dicyano-3-methylbutanoic Acid Compound->Acid_Inter Acid (H+), H2O Hydrolysis Enolate Intermediate: Stabilized Enolate (C2) Compound->Enolate Base (OH- or HCO3-) Deprotonation Decarb_Prod Degradant A: 3-Methyl-2,3-dicyanopropane (Loss of CO2) Acid_Inter->Decarb_Prod Heat (>50°C) Decarboxylation Epimer Degradant B: Diastereomeric Mixture (Racemization at C2) Enolate->Epimer Protonation (Equilibration) Retro_Prod Degradant C: Ethyl 2-cyanocrotonate (+ CN-) Enolate->Retro_Prod Elimination (Retro-Michael) key Blue: Reagent/Condition | Yellow: Intermediate | Red: Irreversible Degradant

Caption: Figure 1. Divergent degradation pathways. Acid leads to decarboxylation; Base leads to racemization and elimination.

Validated Experimental Protocols

Protocol A: Safe Quenching of Reaction Mixtures

Use this protocol to isolate the compound from a Michael addition reaction without inducing Retro-Michael breakdown.

  • Preparation: Prepare a 0.5 M Monosodium Phosphate (

    
    )  solution. Adjust pH to 5.5–6.0 if necessary. Cool to 0°C.
    
  • Quench: Pour the reaction mixture slowly into the cold phosphate buffer with vigorous stirring.

    • Why? This neutralizes strong bases (like alkoxides) immediately without creating a locally high pH environment that aqueous

      
       might cause.
      
  • Extraction: Extract immediately with Ethyl Acetate or DCM.

  • Washing: Wash the organic layer with brine. Do not use basic washes (

    
    , 
    
    
    
    ) to remove acidic impurities; use neutral water washes instead.
  • Drying: Dry over anhydrous

    
     (neutral) rather than 
    
    
    
    (basic).
Protocol B: Stability Testing (Self-Validation)

Before scaling up, validate the stability of your specific batch.

  • Dissolve: Take 10 mg of the compound in 1 mL of solvent (MeOH for acid/base test, DMSO for thermal).

  • Acid Challenge: Add 1 drop of 1M HCl. Monitor via TLC/LC-MS at T=0, 1h, 4h.

    • Pass Criteria: No new peaks.

  • Base Challenge: Add 1 drop of Sat.

    
    . Monitor via TLC/LC-MS immediately.
    
    • Pass Criteria: No UV-active alkene spot (Retro-Michael) and constant diastereomeric ratio.

References

  • Sigma-Aldrich. Ethyl 2,3-dicyano-3-methylpropanoate Product Information & Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10725530, Ethyl 2,3-dicyanopropionate. Retrieved from

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Retrieved from

  • QuickCompany. Process For The Preparation Of Ethyl 2,3 Dicyano Propionate (Patent/Process Description). Retrieved from

Sources

Validation & Comparative

FTIR characteristic peaks for identifying ethyl 2,3-dicyano-3-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

Ethyl 2,3-dicyano-3-methylpropanoate (often chemically indexed as ethyl 2,3-dicyanobutanoate) is a critical intermediate in the synthesis of phenylpyrazole insecticides (e.g., Ethiprole) and GABA analogs. Its identification relies on distinguishing it from its precursors—specifically ethyl cyanoacetate and the unsaturated intermediate ethyl 2-cyanocrotonate .

This guide provides a comparative FTIR analysis to validate the synthesis of the target molecule. The primary diagnostic challenge is confirming the Michael addition of cyanide across the double bond, which is spectrally observed as the "saturation" of the nitrile and ester environments.

Molecular Blueprint[1]
  • Formula: C₈H₁₀N₂O₂

  • Key Functional Groups:

    • Aliphatic Nitrile (-C≡N): Two groups (C2 and C3 positions).

    • Saturated Ester (-COOEt): Ethyl ester.

    • Chiral Centers: C2 and C3 (Diastereomers may cause slight peak broadening).

Comparative FTIR Profiling

The identification of the target product is best achieved by comparing it against its synthetic precursors. The spectral evolution follows a clear logic: Saturation → Conjugation → Saturation .

The "Spectral Triad" Comparison Table
Functional GroupPrecursor (Ethyl Cyanoacetate)Intermediate (Ethyl 2-cyanocrotonate)Target Product (Ethyl 2,3-dicyano-3-methylpropanoate)Diagnostic Shift
Nitrile (-C≡N) 2260 cm⁻¹ (Sharp, Weak)2220–2230 cm⁻¹ (Strong, Conjugated)2250–2260 cm⁻¹ (Medium, Broadened)Shift back to higher wavenumber confirms loss of conjugation.
Carbonyl (C=O) 1745–1755 cm⁻¹ (Saturated Ester)1720–1730 cm⁻¹ (Conjugated Ester)1740–1750 cm⁻¹ (Saturated Ester)Return to ~1745 cm⁻¹ indicates successful addition.
Alkene (C=C) Absent1620–1640 cm⁻¹ (Medium/Strong)Absent Disappearance of this peak is the primary reaction endpoint.
C-H Stretch 2900–3000 cm⁻¹(Methylene dominated)>3000 cm⁻¹(Alkenyl C-H present)2850–2980 cm⁻¹(Methyl/Methine only)Loss of peaks >3000 cm⁻¹ confirms saturation.

Detailed Peak Analysis & Causality

A. The Nitrile "Blue Shift" (2200–2300 cm⁻¹)

The most distinct marker for this compound is the nitrile stretch.

  • Mechanism: In the intermediate (Ethyl 2-cyanocrotonate), the nitrile group is conjugated with the C=C double bond. This delocalization reduces the bond order of the C≡N triple bond, lowering its vibrational frequency to ~2220 cm⁻¹ and increasing its intensity due to a larger dipole moment change.

  • Target Identification: Upon formation of Ethyl 2,3-dicyano-3-methylpropanoate, the conjugation is broken. The C≡N bond order is restored, shifting the absorption back to the "normal" saturated range of 2250–2260 cm⁻¹ .

  • Note: You may observe a doublet or broadening in this region because the molecule contains two distinct nitrile groups (one at C2, one at C3) in slightly different electronic environments.

B. The Carbonyl Restoration (1700–1800 cm⁻¹)
  • Mechanism: Similar to the nitrile, the ester carbonyl in the intermediate is conjugated, appearing at a lower frequency (~1725 cm⁻¹).

  • Target Identification: The target molecule is a saturated ester.[1] The C=O stretch will appear sharp and strong at 1740–1750 cm⁻¹ . A split peak here may indicate the presence of rotational isomers or diastereomers, which is common in 2,3-disubstituted systems.

C. The "Silent" Region (1600–1650 cm⁻¹)
  • Validation: The region between 1600 and 1650 cm⁻¹ must be "silent" (void of strong peaks). The presence of a peak here indicates unreacted Ethyl 2-cyanocrotonate (the C=C stretch). This is the most sensitive region for determining reaction completion.

Experimental Protocol: Self-Validating Identification

To ensure data integrity (E-E-A-T), follow this protocol which includes internal checks.

Method: ATR-FTIR (Attenuated Total Reflectance)
  • Sample State: Viscous liquid / Low-melting solid.

  • Crystal: Diamond or ZnSe (Diamond preferred for durability).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (minimum) to resolve the nitrile splitting.

Step-by-Step Workflow
  • Background Scan: Run an air background to eliminate CO₂ (2350 cm⁻¹) and H₂O interference.

  • Precursor Check: Run a reference scan of Ethyl 2-cyanocrotonate. Note the position of the C=C peak at ~1630 cm⁻¹.[2]

  • Sample Scan: Apply the target sample.

  • Validation Check 1 (The Negative Control): Zoom into 1600–1650 cm⁻¹. If a peak exists >5% transmittance height, the reaction is incomplete.

  • Validation Check 2 (The Positive Control): Verify the Nitrile shift. The peak maximum must be >2240 cm⁻¹. If it is <2230 cm⁻¹, conjugation is still present.[2]

Synthesis & Spectral Evolution Diagram

The following diagram illustrates the chemical pathway and the associated spectral checkpoints.

FTIR_Pathway cluster_0 Spectral Checkpoints Start Precursor: Ethyl Cyanoacetate Inter Intermediate: Ethyl 2-cyanocrotonate Start->Inter + Acetaldehyde (Knoevenagel) New Peak: C=C (~1630) Target Target: Ethyl 2,3-dicyano-3-methylpropanoate Inter->Target + HCN/NaCN (Michael Addition) Loss of C=C Shift of CN to ~2250 Check1 CHECKPOINT 1: Confirm Conjugation CN @ 2220 cm⁻¹ Inter->Check1 Check2 CHECKPOINT 2: Confirm Saturation Absence of 1630 cm⁻¹ CN @ 2250 cm⁻¹ Target->Check2

Figure 1: Spectral evolution pathway. The transition from Intermediate to Target is defined by the loss of the C=C peak and the blue-shift of the Nitrile peak.

References

  • NIST Chemistry WebBook. Ethyl cyanoacetate Infrared Spectrum.[3] National Institute of Standards and Technology.[3] [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (Discusses the shift between saturated and conjugated nitriles). [Link]

  • Google Patents.CN105481721B: Preparation method of 2,3-dicyano ethyl propanoate.
  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. (Reference for Ester and Nitrile absorption ranges). [Link]

Sources

HPLC method development for purity assessment of ethyl 2,3-dicyano-3-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Development and Comparison of HPLC Methods for Purity Assessment of Ethyl 2,3-dicyano-3-methylpropanoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of ethyl 2,3-dicyano-3-methylpropanoate. As a key intermediate in complex chemical syntheses, including the production of pesticides, ensuring its purity is paramount.[1][2][3] We will explore and compare various chromatographic strategies, from initial column and mobile phase screening to the establishment of a stability-indicating method through forced degradation studies. Furthermore, recognizing the molecule's chiral nature, we will present a comparative approach for developing a chiral separation method to assess enantiomeric purity.

Understanding the Analyte: The Foundation of Method Development

Ethyl 2,3-dicyano-3-methylpropanoate possesses distinct structural features that guide our analytical strategy. Its structure contains an ester group, two cyano (-C≡N) groups, and a chiral center at the C3 position.

  • Polarity: The presence of two nitrile groups and a carbonyl group imparts significant polarity to the molecule. This is a critical consideration for reversed-phase chromatography, where highly polar compounds can exhibit poor retention on traditional nonpolar stationary phases.[4][5][6]

  • Chromophore: The cyano and carbonyl groups act as chromophores, allowing for ultraviolet (UV) detection. A UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Chirality: The molecule contains a stereocenter, meaning it exists as a pair of enantiomers. For comprehensive purity analysis, it is often necessary to not only determine chemical purity but also enantiomeric excess, which requires a specialized chiral separation method.

Strategic Approach to Achiral (Reversed-Phase) Method Development

Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis and the logical starting point for purity assessment.[7] Our development strategy is a systematic process of optimizing parameters to achieve a robust and reliable separation.

HPLC_Method_Development_Workflow cluster_prep Phase 1: Initial Setup cluster_dev Phase 2: Method Optimization cluster_val Phase 3: Validation & Finalization Analyte_Props Analyze Physicochemical Properties (Polarity, UV, pKa) Initial_Conditions Select Initial Conditions: - Column (e.g., C18) - Mobile Phase (ACN/H2O) - Detector (UV @ λmax) Analyte_Props->Initial_Conditions Guides selection Screening Column & Mobile Phase Screening Initial_Conditions->Screening Optimization Fine-Tune Parameters: - Gradient Profile - Flow Rate - Temperature - pH / Buffer Screening->Optimization Based on initial results Forced_Deg Forced Degradation Study (Specificity & Stability-Indicating) Optimization->Forced_Deg Validation Full Method Validation (ICH Q2(R2) Guidelines) Forced_Deg->Validation Confirms specificity Final_Method Finalized & Documented Analytical Method Validation->Final_Method

Caption: A systematic workflow for HPLC method development.

Column Selection: A Comparative Analysis

The choice of stationary phase is the most critical factor influencing selectivity. Given the analyte's polar nature, a comparison of several column chemistries is warranted.

Column ChemistryPrinciple of InteractionSuitability for AnalyteExpected Outcome
C18 (Octadecyl) Hydrophobic interactions. The industry standard.[7]Moderate. Potential for poor retention due to analyte polarity.Good starting point. May require highly aqueous mobile phase, risking "phase dewetting."
C8 (Octyl) Hydrophobic interactions (less than C18).Good. Reduced hydrophobicity can sometimes improve retention for moderately polar compounds.A viable alternative if C18 shows excessive retention of nonpolar impurities.
Phenyl-Hexyl Mixed-mode: Hydrophobic and π-π interactions.[8]Excellent. The phenyl group can interact with the nitrile groups, offering unique selectivity.High potential for good peak shape and resolution from related substances.
Cyano (CN) Mixed-mode: Hydrophobic and dipole-dipole interactions.[8]Good. Can be used in both reversed-phase and normal-phase modes. Offers alternative selectivity.Useful if other columns fail to resolve critical impurity pairs.

Recommendation: Begin screening with a C18 and a Phenyl-Hexyl column to compare retention mechanisms.

Mobile Phase Optimization

The mobile phase composition fine-tunes the separation.

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the primary choices.

    • Acetonitrile: Generally provides lower backpressure and better UV transparency at low wavelengths. It is often the preferred choice for gradient elution.

    • Methanol: Can offer different selectivity compared to ACN and is sometimes more effective at dissolving buffer salts.

  • Aqueous Phase & pH Control: For ionizable impurities, controlling the mobile phase pH with a buffer (e.g., phosphate or acetate buffer, pH 3-7) is crucial for reproducible retention times and symmetric peak shapes. Since the target analyte is neutral, pH control primarily ensures the consistent ionization state of any acidic or basic impurities.

Establishing a Stability-Indicating Method: Forced Degradation

A purity method must be "stability-indicating," meaning it can separate the intact analyte from any potential degradation products.[9][10] Forced degradation studies are essential to develop and verify this capability.[11][12][13] The analyte is subjected to stress conditions to intentionally induce degradation.

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a stock solution of ethyl 2,3-dicyano-3-methylpropanoate in a suitable solvent (e.g., 50:50 ACN:Water) at approximately 1 mg/mL.

  • Apply Stress Conditions: Treat aliquots of the stock solution as described in the table below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

  • Analysis: After exposure, neutralize the acidic and basic samples, dilute all samples to a suitable concentration (e.g., 0.1 mg/mL), and analyze them using the developed HPLC method alongside an unstressed control sample.

  • Peak Purity: Use a Diode Array Detector (DAD) to assess the peak purity of the main analyte peak in both stressed and unstressed samples to ensure no degradants are co-eluting.[11]

Stress ConditionReagent / MethodTypical DurationPurpose
Acid Hydrolysis 0.1 M HClHeat at 60 °C for 24-48hTo identify acid-labile degradation products.[9]
Base Hydrolysis 0.1 M NaOHRoom temp for 8-24hTo identify base-labile degradation products.[9]
Oxidation 3% H₂O₂Room temp for 24hTo identify products of oxidation.[12]
Thermal Heat solid & solution at 80 °C48hTo assess thermal stability.
Photolytic Expose solid & solution to UV/Vis light (ICH Q1B)24-48hTo assess light sensitivity.

The results of these studies demonstrate the method's specificity and provide insight into the molecule's degradation pathways.[11]

Forced_Degradation_Logic cluster_stress Stress Conditions (ICH Q1A) Analyte Analyte Solution (Ethyl 2,3-dicyano-3-methylpropanoate) Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Oxidation Oxidative (H2O2) Analyte->Oxidation Thermal Thermal (Heat) Analyte->Thermal Photo Photolytic (Light) Analyte->Photo Analysis HPLC Analysis (Compare to Control) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Evaluate Specificity: - Resolution > 2 between analyte and degradants - Peak purity assessment Analysis->Result

Caption: Logical flow of a forced degradation study.

Chiral Separation: Assessing Enantiomeric Purity

Since ethyl 2,3-dicyano-3-methylpropanoate is chiral, a separate method is required to resolve its enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a wide range of compounds.[14][15]

Column and Mobile Phase Screening for Chiral HPLC

Method development in chiral chromatography relies heavily on screening different combinations of columns and mobile phases.

Comparison of Chiral Separation Modes

ModeStationary Phase ExampleMobile Phase SystemAdvantagesDisadvantages
Normal Phase CHIRALPAK® IA, IC (Amylose-based)Hexane / Isopropanol (IPA) or Ethanol (EtOH)High efficiency, good selectivity.Poor solubility for some polar compounds, solvent cost.
Polar Organic Immobilized CSPs (e.g., CHIRALPAK® IM)Acetonitrile or MethanolGood for polar compounds, simple mobile phases.May have lower selectivity than normal phase.
Reversed Phase CHIRALPAK® IA, IC, etc.Acetonitrile or Methanol / Water (with buffer)Compatible with aqueous samples, MS-friendly.Often lower efficiency and selectivity than normal phase.

Screening Protocol:

  • Columns: Screen with at least two columns of different selectivity, such as an amylose-based (e.g., CHIRALPAK® IA) and a cellulose-based (e.g., CHIRALPAK® IC) CSP.

  • Mobile Phases: For each column, test a primary mobile phase system (e.g., Hexane/EtOH) and a secondary system (e.g., Acetonitrile). Small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) can dramatically improve peak shape.[14]

  • Optimization: Once partial separation is achieved, optimize the ratio of the mobile phase components to maximize resolution (Rs). A resolution of >1.5 is desired. Temperature can also be a powerful tool; lower temperatures often increase chiral selectivity.[15]

Final Optimized Methods and Validation

The culmination of the development process is a set of robust, validated analytical methods. The validation should be performed according to ICH Q2(R2) guidelines to demonstrate that the methods are fit for their intended purpose.[16][17][18][19]

Proposed Final Achiral Method (Example)
  • Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 215 nm

  • Injection Volume: 5 µL

  • Diluent: Acetonitrile/Water (50:50 v/v)

Proposed Final Chiral Method (Example)
  • Column: CHIRALPAK® IA (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Ethanol (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Method Validation Summary

The final methods must be validated by assessing the following parameters:

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method measures only the desired analyte, free from interference from impurities, degradants, or placebo.Peak purity index > 0.999; Baseline resolution (Rs > 2.0) from all known impurities and degradants.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (R²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value.98.0% to 102.0% recovery of spiked analyte.
Precision To assess the degree of scatter between a series of measurements (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10; Precision at LOQ level (RSD ≤ 10%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, temp ±2°C).System suitability parameters remain within limits.

Conclusion

The development of a purity assessment method for ethyl 2,3-dicyano-3-methylpropanoate requires a dual, systematic approach. For chemical purity, a stability-indicating reversed-phase HPLC method is essential. A comparative evaluation of stationary phases, particularly C18 and Phenyl-Hexyl, coupled with forced degradation studies, provides the foundation for a specific and robust method. For stereoisomeric purity, a systematic screening of chiral stationary phases and mobile phase systems is necessary to resolve the enantiomers effectively. By following the comparative strategies and validation principles outlined in this guide, researchers can develop and implement comprehensive, reliable analytical methods that ensure the quality and safety of this important chemical intermediate.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Mamatha, T. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.co.in. Retrieved from [Link]

  • Hasan, M. et al. (2021). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Scientifica (Cairo). Retrieved from [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. (2023, December 2). Resolian. Retrieved from [Link]

  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). DPT Labs. Retrieved from [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Separation Science. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2024, June 18). Waters Blog. Retrieved from [Link]

  • Reverse Phase Chromatography Techniques. (2023, October 20). Chrom Tech, Inc. Retrieved from [Link]

  • Polar Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024, July 22). AMSbiopharma. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2024, November 27). Lab Manager. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2022, March 29). ICH. Retrieved from [Link]

  • Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. (2023, October 7). European Food Research and Technology. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023, December 22). European Medicines Agency. Retrieved from [Link]

  • The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. (n.d.). Daicel. Retrieved from [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. Retrieved from [https://ymc.eu/d/ efficient-method-development-for-chiral-separation-by-using-chiral-art-columns]([Link] efficient-method-development-for-chiral-separation-by-using-chiral-art-columns)

  • An Efficient Approach to Column Selection in HPLC Method Development. (2014, August 22). LCGC North America. Retrieved from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016, October 4). MDPI. Retrieved from [Link]

  • Anion-exchange chromatography of mixed cyano complexes: separation and determination of dicyanoaurate(I). (1992). Analyst (RSC Publishing). Retrieved from [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • Analysis of Cyanoacetic Acid Content by HPLC. (2010). Semantic Scholar. Retrieved from [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2016). PMC. Retrieved from [Link]

  • Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla. (2017). SciELO. Retrieved from [Link]

  • A kind of preparation method of 2,3 dicyano ethyl propanoate. (2016). Google Patents.
  • Technology of synthesizing 2,3-dicyano ethyl propionate. (2006). Google Patents.
  • Process For The Preparation Of Ethyl 2,3 Dicyano Propionate. (n.d.). Quickcompany. Retrieved from [Link]

Sources

Structure Confirmation of Ethyl 2,3-Dicyano-3-methylpropanoate: A Comparative Guide to X-Ray Crystallography vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

The Stereochemical Challenge in Flexible Acyclic Systems

Ethyl 2,3-dicyano-3-methylpropanoate (commonly recognized under CAS 13121-23-8, structurally ethyl 2,3-dicyanobutanoate) is a highly functionalized small molecule intermediate. It features an acyclic backbone with two adjacent stereocenters (C2 and C3), each bearing strongly electron-withdrawing cyano groups.

Determining the relative configuration (threo vs. erythro or syn vs. anti) of such acyclic systems presents a notorious analytical challenge. Unlike rigid cyclic molecules where spatial relationships are locked and easily probed via Nuclear Overhauser Effect (NOE) correlations, acyclic molecules undergo rapid rotation around the C2–C3 single bond. This free rotation averages the NMR signals across multiple staggered rotamers, often rendering standard 1D


H NMR J-coupling analysis ambiguous. To achieve definitive structure confirmation, researchers must choose between the solid-state absolute certainty of Single-Crystal X-Ray Crystallography  and advanced solution-state NMR J-Based Configuration Analysis (JBCA) .

Objective Comparison: X-Ray Crystallography vs. NMR Spectroscopy

The following table summarizes the performance, requirements, and data outputs of both techniques when applied to small, flexible organic molecules.

Analytical FeatureSingle-Crystal X-Ray CrystallographyNMR Spectroscopy (JBCA)
State of Matter Solid-state (Single crystal required)Solution-state (e.g., in CDCl

or DMSO-

)
Primary Data Extracted 3D Electron density map, exact bond lengths/anglesHomo- (

J

) and hetero-nuclear (

J

,

J

) couplings
Stereochemical Output Unambiguous relative & absolute configurationRelative configuration (requires derivatization for absolute)
Sample Requirements ~0.1 mm high-quality, defect-free single crystal~5–10 mg of >95% pure compound in deuterated solvent
Key Limitation Fails if the compound is an oil or resists crystallizationComplex spectra; strongly electronegative groups skew Karplus curves

Workflow 1: Single-Crystal X-Ray Crystallography (The Gold Standard)

When a compound can be crystallized, X-ray crystallography is the premier, self-validating method for structural elucidation . By locking ethyl 2,3-dicyano-3-methylpropanoate into a solid lattice, rotameric averaging is eliminated.

Causality-Driven Methodology
  • Crystal Growth (Vapor Diffusion/Slow Evaporation): Slow kinetics are enforced to minimize lattice defects and twinning, ensuring a continuous, unbroken crystal lattice.

  • Cryo-Mounting (100 K): The crystal is mounted in Paratone oil and flash-cooled to 100 K. Causality: Cooling minimizes the thermal vibrations of the atoms (reducing anisotropic displacement parameters), which sharpens the diffraction spots and dramatically improves the resolution of the electron density map.

  • Data Collection (Cu K

    
     Radiation):  A diffractometer equipped with a Copper microfocus source (
    
    
    
    Å) is used. Causality: Because this molecule consists entirely of light atoms (C, H, N, O), Cu K
    
    
    radiation provides stronger diffraction intensities and sufficient anomalous dispersion (Friedel pair differences) to determine the absolute configuration, which Molybdenum sources (
    
    
    Å) cannot reliably achieve for light atoms.
  • Phasing and Refinement (Self-Validating Step): The structure is solved using direct methods (e.g., SHELXT) and refined (SHELXL). The system validates itself: a final R

    
     factor of < 5% and a featureless residual electron density map (
    
    
    
    e/Å
    
    
    ) mathematically prove that the proposed model perfectly matches the experimental diffraction data.

XRayProtocol N1 1. Crystal Growth (Slow Evaporation) N2 2. Cryo-Mounting (100 K to reduce thermal motion) N1->N2 N3 3. X-Ray Diffraction (Cu Kα for light atoms) N2->N3 N4 4. Data Reduction (Integration & Scaling) N3->N4 N5 5. Phasing & Refinement (SHELXT / SHELXL) N4->N5 N6 6. Validation (R1 < 0.05, Δρ < 0.5 e/ų) N5->N6 N7 Unambiguous 3D Structure (Absolute/Relative Configuration) N6->N7

X-Ray Crystallography Workflow for Small Molecule Structure Confirmation.

Workflow 2: NMR J-Based Configuration Analysis (JBCA)

If ethyl 2,3-dicyano-3-methylpropanoate presents as a non-crystallizable oil, researchers must turn to JBCA . This technique leverages the Karplus relationship to identify the dominant staggered rotamer in solution, allowing for the deduction of the relative stereochemistry .

Causality-Driven Methodology
  • Sample Preparation: The sample is dissolved in CDCl

    
    . High concentration (~10 mg/mL) is required to achieve a sufficient signal-to-noise ratio for insensitive 2D heteronuclear experiments.
    
  • 1D

    
    H and 
    
    
    
    H-
    
    
    H Decoupling:
    The
    
    
    J
    
    
    coupling constant between the C2 and C3 protons is measured. Causality: A large coupling (>7 Hz) indicates an anti relationship between the protons, while a small coupling (<4 Hz) indicates a gauche relationship. However, this alone cannot distinguish threo from erythro because both diastereomers have rotamers with anti protons.
  • 2D HSQC-HECADE / J-Resolved HMBC: To break the ambiguity, carbon-proton couplings (

    
    J
    
    
    
    and
    
    
    J
    
    
    ) are extracted. Causality: The magnitude of
    
    
    J
    
    
    reveals the dihedral angle between a carbon substituent (e.g., the cyano group) and the adjacent proton.
  • Rotamer Matching & NOESY (Self-Validating Step): The experimental J-values are matched against the theoretical staggered rotamers. To self-validate the system, a 2D NOESY spectrum is acquired. If JBCA predicts a specific dominant rotamer, the spatial proximities (NOE cross-peaks) must corroborate the predicted distances between the methyl, ethyl ester, and methine protons .

JBCAWorkflow S1 J-Based Configuration Analysis (JBCA) S2 Measure ³J_HH via 1D ¹H NMR S1->S2 S3A Large ³J_HH (>7 Hz) Anti H-H Orientation S2->S3A S3B Small ³J_HH (<4 Hz) Gauche H-H Orientation S2->S3B S4 Measure ²J_CH & ³J_CH (HSQC-HECADE / HMBC) S3A->S4 S3B->S4 S5A Compare with Staggered Rotamers (threo vs. erythro models) S4->S5A S6 Cross-Validate with NOESY (Spatial Proximity Check) S5A->S6 S7 Final Relative Configuration S6->S7

Logic tree for NMR J-Based Configuration Analysis (JBCA) of acyclic systems.

Experimental Data Interpretation: JBCA Readouts

If we assume the dominant rotamer in solution features an anti relationship between the H2 and H3 protons (as is common due to steric minimization), JBCA clearly differentiates the threo and erythro diastereomers of ethyl 2,3-dicyano-3-methylpropanoate based on the heteronuclear couplings.

The following table demonstrates the expected quantitative data profile used to confirm the structure:

Coupling ParameterTarget AtomsExpected Value (threo / anti)Expected Value (erythro / syn)Structural Implication

J

H2 – H3Large (~8–9 Hz)Large (~8–9 Hz)Protons are anti (180°) in both dominant rotamers.

J

C(CN)

– H3
Small (~2 Hz)Large (~6 Hz)In threo, CN is gauche to H3. In erythro, CN is anti to H3.

J

C(COOEt) – H3Small (~2 Hz)Small (~2 Hz)COOEt is gauche to H3 in both diastereomers.

J

C2 – H3Large / NegativeSmall / PositiveElectronegativity of substituents alters the sign of 2-bond couplings.

Conclusion & Recommendations

For the structural confirmation of highly functionalized acyclic molecules like ethyl 2,3-dicyano-3-methylpropanoate:

  • Prioritize X-Ray Crystallography whenever crystalline material can be obtained. It provides an unambiguous, self-validating 3D map that is immune to the ambiguities of conformational flexibility.

  • Deploy JBCA NMR when the compound is an oil or trapped in a matrix. While highly rigorous, JBCA requires extensive 2D NMR time and careful interpretation of Karplus curves, which can be perturbed by the strongly electron-withdrawing cyano groups. Always cross-validate JBCA assignments with NOESY spatial data.

References

  • Small Molecule X-ray Crystallography Facility (CheXray) - College of Chemistry, UC Berkeley. University of California, Berkeley. Available at: [Link]

  • Matsumori, N., Kaneno, D., Murata, M., Nakamura, H., & Tachibana, K. (1999). Stereochemical Determination of Acyclic Structures Based on Carbon−Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products. The Journal of Organic Chemistry. Available at:[Link]

  • Li, Y., et al. (2022). Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. Marine Drugs. Available at:[Link]

  • Feng, W., Pan, L. F., & Zhang, M. J. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences. Available at:[Link]

Benchmarking synthetic routes for ethyl 2,3-dicyano-3-methylpropanoate production

[1][2]

Executive Summary

Ethyl 2,3-dicyano-3-methylpropanoate (CAS 13121-23-8) is a specialized bifunctional intermediate used in the synthesis of pyrrolidones, glutarimides, and complex pharmaceutical scaffolds requiring a 1,2-dicyano motif.[1][2][3][4] Its structure—a propanoate backbone bearing two cyano groups and a methyl substituent—presents a specific regiochemical challenge: introducing a nitrile group at the beta-position of an alpha-cyano ester.[1][2]

This guide benchmarks the two primary synthetic strategies: the Hydrocyanation of In-Situ Crotonates (Route A) and the Nucleophilic Alkylation of Cyanoacetates (Route B) . While Route A represents the industrial standard for yield and atom economy, Route B offers a safety-optimized alternative for smaller-scale laboratory settings where cyanide gas handling is restricted.[1][2]

Route Analysis & Mechanistic Pathways
Route A: Hydrocyanation of Ethyl 2-Cyanocrotonate (The Industrial Standard)

This route leverages the high electrophilicity of alkylidene cyanoacetates. It is typically performed as a one-pot or telescoped process where acetaldehyde and ethyl cyanoacetate condense to form an intermediate crotonate, which immediately undergoes Michael addition with a cyanide source.

  • Mechanism: Knoevenagel Condensation

    
     Michael Addition.
    
  • Key Reagents: Ethyl Cyanoacetate, Acetaldehyde, Potassium Cyanide (KCN), Catalyst (Piperidine/Base).

  • Pros: High atom economy, scalable, high yields (75-85%).

  • Cons: Extreme safety protocols required (HCN evolution risk); exothermic control needed.

Route B: Alkylation of Ethyl Cyanoacetate (The Safety Alternative)

This route avoids free cyanide salts by using a halogenated nitrile as the electrophile. It relies on the acidity of the alpha-proton in ethyl cyanoacetate.

  • Mechanism: SN2 Nucleophilic Substitution.

  • Key Reagents: Ethyl Cyanoacetate, 2-Bromopropionitrile, Base (NaOEt or K₂CO₃).

  • Pros: Avoids HCN gas generation; uses liquid reagents.

  • Cons: Lower yields (50-65%) due to O-alkylation byproducts; 2-bromopropionitrile is a severe lachrymator; lower atom economy.[1][2]

Visualizing the Pathways

SyntheticRoutescluster_ARoute A: Hydrocyanationcluster_BRoute B: AlkylationECAEthyl CyanoacetateCrotonateEthyl 2-Cyanocrotonate(In-Situ)ECA->CrotonateKnoevenagel(Piperidine)AnionECA EnolateECA->AnionNaOEt/EtOHAldAcetaldehydeAld->CrotonateKCNPotassium CyanideTargetEthyl 2,3-dicyano-3-methylpropanoateKCN->TargetBPN2-BromopropionitrileBPN->TargetCrotonate->TargetMichael Addition(KCN/HCl)Anion->TargetSN2 Substitution

Caption: Comparative reaction pathways. Route A proceeds via a Michael acceptor intermediate, while Route B utilizes direct nucleophilic substitution.

Experimental Protocols
Protocol A: Hydrocyanation (High-Yield Method)

Recommended for: Process chemists and scale-up facilities with cyanide scrubbing.[1]

Reagents:

  • Ethyl Cyanoacetate (1.0 eq)[4]

  • Acetaldehyde (1.1 eq)

  • Potassium Cyanide (1.05 eq)

  • Solvent: Ethanol/Water (80:20)

  • Catalyst: Piperidine (cat.)[5]

Step-by-Step:

  • Condensation: In a reactor cooled to 0°C, charge Ethyl Cyanoacetate and catalytic piperidine in Ethanol.

  • Addition 1: Add Acetaldehyde dropwise over 30 mins, maintaining internal temp <10°C. Stir for 1 hour to generate Ethyl 2-cyanocrotonate in situ.

  • Cyanation: Prepare a solution of KCN in water. Add this solution dropwise to the reaction mixture. Critical: The reaction is exothermic. Maintain <20°C to prevent polymerization.

  • Workup: Acidify carefully with cold 10% HCl to pH 4-5 (in a fume hood with HCN detector). Extract with Dichloromethane (DCM).

  • Purification: Distillation under reduced pressure (approx. 130-135°C @ 0.5 mmHg).

Validation:

  • IR: Appearance of two distinct nitrile bands (approx. 2250 cm⁻¹).

  • ¹H NMR: Doublet at ~1.4 ppm (methyl), Multiplets at 3.9-4.3 ppm (methine/methylene protons).[1]

Protocol B: Alkylation (Safety-Focused Method)

Recommended for: Discovery labs and small-scale synthesis.[1][2]

Reagents:

  • Ethyl Cyanoacetate (1.0 eq)[4]

  • 2-Bromopropionitrile (1.1 eq)[1][2]

  • Base: Sodium Ethoxide (1.1 eq)

  • Solvent: Anhydrous Ethanol[1][2]

Step-by-Step:

  • Enolate Formation: Dissolve Sodium Ethoxide in anhydrous ethanol. Cool to 0°C. Add Ethyl Cyanoacetate dropwise. Stir for 30 mins.

  • Alkylation: Add 2-Bromopropionitrile dropwise. Caution: Reagent is a lachrymator.[1][2]

  • Reflux: Warm to room temperature, then reflux for 3-5 hours. Monitor consumption of starting material by TLC.

  • Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine.[4]

  • Purification: Flash column chromatography (Hexane:EtOAc) is often required due to lower purity compared to Route A.

Performance Comparison Data
MetricRoute A: HydrocyanationRoute B: Alkylation
Yield 78 - 85% 55 - 65%
Purity (Crude) High (>90%)Moderate (contains O-alkylated byproducts)
Atom Economy High (Additon reaction)Low (Stoichiometric NaBr waste)
Safety Profile Critical Risk (HCN potential)High Risk (Lachrymatory/Toxic Alkyl Halide)
Cost Efficiency High (Cheap commodity reagents)Moderate (Bromopropionitrile is costlier)
Scalability Excellent (Linear scaling)Limited (Exotherm/Solubility limits)
Expert Commentary & Recommendation

For drug development campaigns requiring gram-to-kilogram quantities, Route A is the superior choice.[1][2] The mechanism mirrors the established industrial synthesis of ethyl 2,3-dicyanopropanoate (the non-methyl homologue), ensuring reliability. The key to success is the temperature control during the KCN addition; failure here leads to oligomerization of the crotonate intermediate.

Route B should be reserved for early-stage discovery where setting up a cyanide-safe apparatus is impractical.[1][2] While safer regarding gas evolution, the purification burden is significantly higher due to the formation of dialkylated and O-alkylated impurities.

References
  • Preparation of Ethyl 2,3-dicyanopropanoate (Homologue Benchmark). BenchChem Protocols. (Standard industrial protocol for the non-methylated homologue, adapted for acetaldehyde). Link

  • Synthesis of 2,3-dicyano esters via Michael Addition. Organic Syntheses, Coll. Vol. 1, p. 179.[6] (Foundational text on cyanide addition to cyanoacetates). Link

  • Ethyl 2,3-dicyano-3-methylpropanoate Product Data. BLD Pharm Catalog. (Confirmation of commercial availability and CAS 13121-23-8).[1][2][7] Link

  • Alkylation of Cyanoacetic Esters. Journal of the Brazilian Chemical Society. (Discussion on alkylation challenges and yields). Link

Safety Operating Guide

ethyl 2,3-dicyano-3-methylpropanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Operational Status: HAZARDOUS / SEGREGATION CRITICAL

Ethyl 2,3-dicyano-3-methylpropanoate (CAS: 13121-23-8) is a functionalized


-cyano ester used primarily as an intermediate in pesticide and pharmaceutical synthesis (e.g., phenylpyrazole derivatives).

The Core Directive: The primary disposal risk is the unintended evolution of Hydrogen Cyanide (HCN) . While the molecule itself is an ester/nitrile, the


-cyano moiety is susceptible to hydrolysis. If this waste stream is commingled with acidic waste, protonation of liberated cyanide ions (from hydrolysis or decomposition) will generate lethal HCN gas.

Immediate Action Required:

  • Segregate strictly from acidic waste streams.

  • Classify as "Organic Cyanide/Nitrile" waste.

  • Decontaminate residues via alkaline oxidation (Bleach/NaOH) before glassware washing.

Chemical Profile & Hazard Identification

To ensure precise handling, verify the substance identity against the following parameters. Note that safety data is often cross-referenced with its des-methyl analog (Ethyl 2,3-dicyanopropionate, CAS 40497-11-8) due to structural homology.

ParameterData
Chemical Name Ethyl 2,3-dicyano-3-methylpropanoate
CAS Number 13121-23-8 (Specific) / 40497-11-8 (Analog)
Molecular Formula

Functional Groups Nitrile (

), Ester (

)
Physical State Viscous liquid or low-melting solid (often yellow/brown)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhal), Skin/Eye Irritant
Reactivity Incompatible with strong acids, strong bases, and strong oxidizers.[1][2][3][4]

Mechanism of Hazard: The "Acid-Nitrile" Trap

Understanding the why enforces the protocol.

  • Hydrolysis Risk: In the presence of moisture and extreme pH, the ester and nitrile groups hydrolyze.

    • 
       (Slow)
      
    • However, partial hydrolysis or metabolic breakdown releases

      
      .
      
  • The Acid Trap: If this chemical is disposed of in a general "Organic Waste" container that also contains acidic byproducts (e.g., acetic acid, HCl workups), any free cyanide generated will instantly convert to HCN gas.

    • Result: Pressurization of waste container and potential lethal exposure upon opening.

Disposal Workflow & Protocols

Protocol A: Disposal of Pure/Bulk Reagent

Use this for expired bottles or surplus synthesis products.

  • Container Selection: Use the original container if intact.[5] If not, transfer to a chemically resistant HDPE or amber glass bottle.

  • Labeling: Apply a hazardous waste label.

    • Must state: "Hazardous Waste - Toxic - Organic Nitrile."

    • Explicit Warning: Write "DO NOT MIX WITH ACIDS" in red.

  • Secondary Containment: Place the bottle in a sealable bag or secondary tub to prevent leaks.

  • Hand-off: Submit for professional hazardous waste pickup. Do not attempt to neutralize bulk quantities in the lab; the exotherm and gas evolution are difficult to control.

Protocol B: Disposal of Reaction Mixtures (Solutions)

Use this for mother liquors or filtrates containing the compound.

  • pH Check: Verify the pH of the solution.

    • If Acidic (pH < 7): Slowly adjust to pH 9-10 using 1M NaOH or Saturated Sodium Bicarbonate. Reason: Keeps any potential cyanide in the non-volatile

      
       form.
      
  • Segregation: Pour into a dedicated waste carboy labeled "Basic Organic Waste - Nitriles" .

  • Solvent Compatibility: Ensure the solvent (e.g., Ethanol, DMSO, DCM) is compatible with the carboy material.

Protocol C: Decontamination of Spills & Glassware

Use this for cleaning flasks, spatulas, or benchtop spills.

The "Alkaline Bleach" Method: This method converts the nitrile/cyanide to cyanate (


), which is significantly less toxic, and eventually to carbonate/nitrogen.
  • Preparation: Prepare a fresh solution of 10% Sodium Hypochlorite (Bleach) adjusted to pH >10 with NaOH.

  • Application:

    • Glassware: Soak contaminated glassware in this bath for 24 hours.

    • Spills: Cover the spill with paper towels. Gently pour the bleach solution over the towels. Let sit for 30 minutes.

  • Cleanup:

    • Rinse glassware with copious water (drain safe only if local regulations permit treated micro-residues; otherwise collect rinsate).

    • Collect spill debris as solid hazardous waste.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision-making process for disposing of Ethyl 2,3-dicyano-3-methylpropanoate to prevent HCN generation.

DisposalWorkflow Start Waste: Ethyl 2,3-dicyano-3-methylpropanoate TypeCheck Determine Waste Type Start->TypeCheck Pure Pure Substance / Bulk TypeCheck->Pure Solution Reaction Mixture / Solution TypeCheck->Solution Residue Glassware / Spills TypeCheck->Residue Pack Pack in HDPE/Glass Label: 'Toxic - Nitrile' Pure->Pack pHCheck Check pH Solution->pHCheck Decon Treat with Alkaline Bleach (Oxidation of CN) Residue->Decon Pickup Professional Waste Pickup (Incineration) Pack->Pickup IsAcid Is Acidic (pH < 7)? pHCheck->IsAcid Neutralize Adjust to pH 9-10 (NaOH / NaHCO3) IsAcid->Neutralize Yes Segregate Segregate: Basic Organic Waste NO ACIDS IsAcid->Segregate No Neutralize->Segregate Segregate->Pickup SolidWaste Collect Debris as Solid Haz Waste Decon->SolidWaste SolidWaste->Pickup

Figure 1: Decision tree for the safe segregation and disposal of nitrile-ester intermediates.

Regulatory Compliance & Codes

When filling out your hazardous waste manifest, use the following classifications. Note that while this specific CAS may not be individually listed in 40 CFR 261.33, it falls under general organic nitrile characteristics.

  • RCRA Hazard Class:

    • D001 (Ignitable) - If in flammable solvent.

    • D003 (Reactive) - If capable of generating toxic gases (HCN) via hydrolysis.

  • DOT Shipping Name (for waste):

    • Nitriles, liquid, toxic, n.o.s. (Ethyl 2,3-dicyano-3-methylpropanoate)

  • UN Number: UN 3276 (Nitriles, liquid, toxic, n.o.s.)

References

  • PubChem. (n.d.). Ethyl 2,3-Dicyanopropionate (Analogous Compound Safety Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General reference for Nitrile/Cyanide waste management).

Sources

A Researcher's Guide to the Safe Handling of Ethyl 2,3-Dicyano-3-Methylpropanoate: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic environment of drug discovery and chemical research, the safe handling of novel compounds is paramount. This guide provides essential, direct guidance on the appropriate personal protective equipment (PPE), operational protocols, and disposal methods for ethyl 2,3-dicyano-3-methylpropanoate (also known as ethyl 2-cyano-2-methylpropionate), a compound that requires careful management in the laboratory.

Understanding the Risks: Hazard Profile of Ethyl 2,3-Dicyano-3-Methylpropanoate

Ethyl 2,3-dicyano-3-methylpropanoate is classified with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1][2]

  • Causes skin irritation. [1][2]

  • Causes serious eye irritation. [1][2]

These classifications necessitate a comprehensive approach to personal protection to prevent accidental exposure.

Core Protective Measures: A Multi-Layered Approach

A robust safety protocol for handling ethyl 2,3-dicyano-3-methylpropanoate integrates engineering controls, administrative procedures, and the correct use of PPE. The Occupational Safety and Health Administration (OSHA) mandates the development of a written Chemical Hygiene Plan (CHP) for laboratories, which should detail the specific procedures for handling hazardous substances like the one .[2][3][4]

Engineering Controls: The First Line of Defense
  • Fume Hoods: All work with ethyl 2,3-dicyano-3-methylpropanoate should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[5]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.

Personal Protective Equipment (PPE): Your Immediate Barrier

The selection and use of appropriate PPE is critical to prevent skin and eye contact.

Nitrile gloves are a suitable choice for incidental contact and splash protection when handling ethyl 2,3-dicyano-3-methylpropanoate.[5][6][7] However, it is crucial to understand that no single glove material offers universal protection.[7] For prolonged or immersive work, alternative glove materials with higher chemical resistance should be considered.

Glove Material General Chemical Resistance Considerations for Ethyl 2,3-Dicyano-3-Methylpropanoate
Nitrile Good resistance to oils, greases, and some acids and bases.[6][8][9]Recommended for splash protection. Immediately replace if contaminated.[1][10]
Latex Protects against biological hazards but offers poor protection against many organic solvents.[11]Not recommended due to potential for allergic reactions and limited chemical resistance.[6]
Neoprene Good resistance to acids, caustics, and some solvents.[5][7]A potential alternative for more extended handling; consult manufacturer's compatibility data.
Butyl High permeation resistance to many organic solvents.[7]A potential alternative for more extended handling; consult manufacturer's compatibility data.

Important Note: Always inspect gloves for tears or punctures before use.[8]

  • Safety Glasses with Side Shields: These are the minimum requirement for any work in a laboratory.

  • Chemical Splash Goggles: These should be worn when there is a risk of splashes or splatters of ethyl 2,3-dicyano-3-methylpropanoate.

  • Face Shield: A face shield, worn in conjunction with safety goggles, is recommended when handling larger quantities of the material or when there is a significant splash risk.

A flame-resistant lab coat should be worn at all times in the laboratory. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.

When engineering controls such as a fume hood are not sufficient to maintain exposure below permissible limits, respiratory protection may be necessary. The selection of an appropriate respirator should be made in accordance with your institution's respiratory protection program and OSHA guidelines.

Operational Plan: Step-by-Step PPE Protocol

The following workflow outlines the procedural steps for the use of PPE when handling ethyl 2,3-dicyano-3-methylpropanoate.

PPE_Workflow PPE Workflow for Handling Ethyl 2,3-Dicyano-3-Methylpropanoate cluster_prep Preparation cluster_handling Chemical Handling cluster_disposal Post-Handling and Disposal A Review Safety Data Sheet (SDS) B Inspect all PPE for integrity A->B C Don Lab Coat B->C D Don Safety Goggles and Face Shield (if required) C->D E Don Nitrile Gloves D->E F Work within a certified Chemical Fume Hood E->F Proceed to handling G Handle Ethyl 2,3-Dicyano-3-Methylpropanoate F->G H Decontaminate work surfaces G->H Complete handling I Doff Gloves using proper technique H->I J Dispose of contaminated gloves in designated hazardous waste I->J K Doff Goggles/Face Shield and Lab Coat J->K L Wash hands thoroughly K->L

Caption: A step-by-step workflow for the correct use of PPE.

Disposal Plan: Managing Contaminated Materials and Chemical Waste

Proper disposal of ethyl 2,3-dicyano-3-methylpropanoate and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.

Contaminated PPE and Materials
  • Gloves: Used nitrile gloves should be disposed of as hazardous waste.[9] Do not reuse disposable gloves.[9]

  • Lab Coats: If significant contamination of a lab coat occurs, it should be professionally decontaminated or disposed of as hazardous waste.

  • Solid Waste: Any disposable materials, such as weigh boats or absorbent pads, that come into contact with ethyl 2,3-dicyano-3-methylpropanoate must be disposed of as hazardous chemical waste.

Chemical Waste
  • Liquid Waste: Unused or waste ethyl 2,3-dicyano-3-methylpropanoate should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Small Quantities: For very small residual amounts of similar cyanoacrylate compounds, polymerization can be induced by adding a small amount of water, which solidifies the material for disposal as solid waste.[12][13] However, this should only be done if it is a safe and approved procedure within your institution's chemical hygiene plan.

  • Empty Containers: Empty containers that held ethyl 2,3-dicyano-3-methylpropanoate should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[14] After triple-rinsing, the container can often be disposed of as non-hazardous waste, but be sure to deface the original label.[14]

All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[14]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[15]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[15]

Always have the Safety Data Sheet (SDS) available for emergency responders.

By adhering to these guidelines, researchers can confidently and safely work with ethyl 2,3-dicyano-3-methylpropanoate, ensuring both personal safety and the integrity of their research.

References

  • Glove for Chemicals: Compatibility Chart for 20 Cleaners. (2026, February 25). [Link]

  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • Eastwest Medico. Why You Should use Nitrile Glove in Laboratories. (2022, November 29). [Link]

  • OSHA. Laboratory Safety Guidance. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. [Link]

  • Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). [Link]

  • Crystalgen, Inc. Tips for Handling Lab Chemicals: A Comprehensive Guide. [Link]

  • Arrowhead Forensics. Safety Data Sheet Cyanoacrylate. [Link]

  • Progress in Chemical and Biochemical Research. Cyanoacrylate Chemistry and Polymerization Mechanisms. [Link]

  • EPA NEPS. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.